(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRFRDWLNRHXMY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121036 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407991-24-5 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407991-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine CAS number
An In-Depth Technical Guide to (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a synthetically versatile, chiral building block of significant interest in contemporary drug discovery and medicinal chemistry.[1][2][3] The strategic incorporation of a gem-difluoro moiety on the pyrrolidine ring offers profound advantages, including enhanced metabolic stability and modulation of the pKa of the neighboring nitrogen atom, which can be critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide provides an in-depth exploration of this compound, covering its physicochemical properties, a validated synthetic pathway, key applications, and detailed analytical and handling protocols designed for researchers and drug development professionals.
Physicochemical Properties and Structural Identification
A precise understanding of the compound's properties is foundational for its effective use in synthesis and screening. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1407991-24-5 | [4] |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | Inferred from structure |
| Molecular Weight | 236.26 g/mol | Inferred from structure |
| IUPAC Name | tert-butyl (R)-(4,4-difluoropyrrolidin-2-yl)methylcarbamate | N/A |
| Appearance | Typically an oil or low-melting solid | [5] |
| Storage Temperature | 2-8°C | [3][6] |
| Key Functional Groups | Boc-protected amine, primary amine (after deprotection), gem-difluoro group, chiral center | N/A |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved from its corresponding carboxylic acid precursor, (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid.[7][8] The chosen pathway emphasizes robust and high-yielding transformations common in medicinal chemistry.
Synthetic Workflow
The multi-step synthesis involves the reduction of a carboxylic acid to a primary alcohol, conversion to a suitable leaving group, nucleophilic displacement with an azide, and subsequent reduction to the target primary amine.
Caption: Synthetic pathway from carboxylic acid to the target amine.
Detailed Experimental Protocol & Causality
Step 1: Reduction of the Carboxylic Acid The reduction of the carboxylic acid to the primary alcohol is a critical first step. A mixed anhydride approach is preferred for its mild conditions, which avoids racemization and is compatible with the Boc protecting group.
-
Dissolve (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF and cool to 0°C.
-
Add N-methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). The formation of the mixed anhydride activates the carboxyl group for reduction.
-
After stirring for 30 minutes, add a solution of sodium borohydride (NaBH₄) (1.5 eq) in water dropwise. NaBH₄ is a mild reducing agent that selectively reduces the activated anhydride without affecting the Boc group.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Work up by quenching with a saturated NH₄Cl solution and extracting with ethyl acetate.
Step 2: Sulfonylation of the Alcohol Conversion of the primary alcohol to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution.
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). Et₃N acts as a base to neutralize the HCl generated during the reaction.
-
Stir at 0°C for 1-2 hours. The reaction is typically rapid.
-
Wash the reaction mixture with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification due to its potential instability.
Step 3: Azide Displacement The azide ion (N₃⁻) is a robust nucleophile for Sₙ2 reactions and serves as a precursor to the primary amine.
-
Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3.0 eq) and heat the mixture to 80°C. The higher temperature is necessary to drive the Sₙ2 reaction to completion.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the resulting azide by column chromatography on silica gel.
Step 4: Reduction of the Azide The final step is the reduction of the azide to the desired primary amine. Catalytic hydrogenation is the cleanest and most effective method.
-
Dissolve the purified azide (1.0 eq) in methanol (MeOH).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.[9]
Applications in Drug Discovery
The unique structural features of this compound make it a highly valuable scaffold in medicinal chemistry.[3][10]
-
Metabolic Stability: The gem-difluoro group at the C4 position sterically shields adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, a common strategy to enhance the half-life of drug candidates.
-
Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen. This can be crucial for optimizing ligand-receptor interactions, improving cell permeability, and avoiding off-target effects associated with highly basic centers.
-
Chiral Scaffolding: The (R)-stereochemistry provides a fixed three-dimensional orientation, which is essential for achieving high-affinity and selective interactions with chiral biological targets like enzymes and receptors.[5]
-
Synthetic Handle: The primary aminomethyl group, protected by the acid-labile Boc group, serves as a versatile point of attachment for building more complex molecular architectures through amide bond formation, reductive amination, or other C-N bond-forming reactions.[2][11]
Caption: Key structural features and their relevance in drug design.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
¹H NMR: Expected signals include a singlet around 1.4 ppm for the 9 protons of the Boc group, multiplets for the pyrrolidine ring protons, and signals corresponding to the aminomethyl protons.[12][13]
-
¹³C NMR: Will show a characteristic signal for the Boc carbonyl (~155 ppm), signals for the quaternary carbon of the Boc group (~80 ppm), and a triplet for the CF₂ carbon due to fluorine coupling.
-
¹⁹F NMR: A complex multiplet is expected, confirming the presence of the gem-difluoro group.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity (enantiomeric excess, ee).
-
Column: A chiral stationary phase is required (e.g., Chiralcel OD-H).[12]
-
Mobile Phase: Typically a mixture of n-hexane and a polar alcohol like ethanol or isopropanol.[12]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the compound lacks a strong chromophore.
-
Validation: The method is validated by running a racemic sample to ensure baseline separation of the (R) and (S) enantiomers. The analysis of the synthesized material should show a single major peak corresponding to the (R)-enantiomer.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the compound's integrity and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[3][6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Safety: While specific toxicity data is not available, compounds with amine functional groups should be treated as potential irritants. Avoid inhalation, ingestion, and skin contact. The Boc protecting group is stable under basic and mild acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl in dioxane, which should be handled with appropriate care.[14][15]
Caption: The dual nature of the Boc group: stability and controlled lability.
Conclusion
This compound is a high-value chemical tool for overcoming common challenges in drug discovery. Its strategic design incorporates features that enhance metabolic stability and allow for precise stereochemical control, while the versatile Boc-protected amine provides a reliable handle for synthetic elaboration. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in the rational design and synthesis of next-generation therapeutics.
References
- 1. tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | 1033245-12-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 1407991-24-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid 97% | CAS: 536747-87-2 | AChemBlock [achemblock.com]
- 8. (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid(536747-87-2) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Strategic Advantage of Gem-Difluorination: A Technical Guide to (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] Among the various fluorination strategies, the incorporation of a gem-difluoro (CF₂) group is particularly advantageous. This motif serves as a non-hydrolyzable isostere for a carbonyl group or a hydrated aldehyde, and can significantly modulate the acidity of neighboring protons and the conformational preferences of the molecule.[2][3]
This technical guide provides an in-depth exploration of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine , a chiral building block that synergistically combines the benefits of a pyrrolidine ring, a common scaffold in FDA-approved drugs, with the strategic placement of a gem-difluoro group.[2] The presence of the Boc-protected amine and the specific (R)-stereochemistry at the C2 position makes this a highly versatile and valuable intermediate for the synthesis of complex, biologically active molecules. This guide will delve into its core physicochemical properties, provide a plausible synthetic route with detailed protocols, discuss its potential applications in drug discovery, and outline essential safety and handling procedures.
Core Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. The molecular formula of this compound is C₁₀H₁₈F₂N₂O₂ . Based on this, the key quantitative data are summarized below.
| Property | Value |
| Molecular Weight | 236.26 g/mol |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |
| Storage Temperature | 2-8°C is recommended for long-term storage to prevent degradation |
The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols and for characterization by mass spectrometry.
The Impact of Gem-Difluorination on Molecular Properties
The introduction of the CF₂ group at the 4-position of the pyrrolidine ring has several predictable and advantageous effects on the molecule's properties relevant to drug design:
-
Metabolic Stability: The C4 position of the pyrrolidine ring can be susceptible to oxidative metabolism. The presence of two electron-withdrawing fluorine atoms shields this position from enzymatic attack, thereby increasing the metabolic half-life of drug candidates incorporating this scaffold.[1][4]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The CF₂ group will contribute to an increased logP value compared to its non-fluorinated counterpart.[4]
-
pKa Modulation: The strong inductive effect of the two fluorine atoms will lower the pKa of the pyrrolidine nitrogen (after deprotection of the Boc group), making it less basic. This can be crucial for optimizing the binding interactions with biological targets and for improving pharmacokinetic properties by reducing unwanted interactions with acidic off-targets.[4]
-
Conformational Rigidity: The gem-difluoro group can influence the puckering of the pyrrolidine ring, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target protein.
Synthesis and Purification: A Plausible Experimental Workflow
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of the Carboxylic Acid
-
Dissolution: Dissolve (R)-1-Boc-4-oxo-pyrrolidine-2-carboxylic acid (1.0 eq) in a mixture of toluene and methanol (10:1 v/v).
-
Esterification: Cool the solution to 0°C and add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the dropwise addition of acetic acid. Concentrate the mixture under reduced pressure to yield the crude methyl ester, which can be used in the next step without further purification.
Step 2: Gem-Difluorination of the Ketone
-
Safety First: This step should be performed in a well-ventilated fume hood, as DAST and its byproducts are toxic.
-
Reaction Setup: Dissolve the crude methyl (R)-1-Boc-4-oxo-pyrrolidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Fluorination: Cool the solution to -78°C and add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain methyl (R)-1-Boc-4,4-difluoro-pyrrolidine-2-carboxylate.
Step 3: Amide Formation
-
Amidation: Dissolve the purified difluoro ester (1.0 eq) in methanol and add a 7N solution of ammonia in methanol (excess).
-
Reaction Conditions: Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-1-Boc-4,4-difluoro-pyrrolidine-2-carboxamide.
Step 4: Reduction of the Amide to the Amine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Amide: Cool the suspension to 0°C and add a solution of the crude carboxamide (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Quenching (Fieser work-up): Cool the reaction to 0°C and sequentially add water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Final Isolation: Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®. Wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the final product, this compound.
Spectroscopic Characterization: What to Expect
While experimental data for the target molecule is not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR:
-
Boc Group: A sharp singlet at approximately 1.45 ppm, integrating to 9 protons.
-
Pyrrolidine Ring Protons: Complex multiplets between 2.0 and 4.0 ppm. The protons on the carbon bearing the aminomethyl group (C2) and the gem-difluoro group (C4) will show characteristic splitting patterns due to coupling with each other and with the fluorine atoms.
-
Aminomethyl Protons: A multiplet between 2.8 and 3.2 ppm, integrating to 2 protons.
-
Amine Protons: A broad singlet, the chemical shift of which will depend on the concentration and solvent.
¹³C NMR:
-
Boc Group: Resonances around 80 ppm (C(CH₃)₃) and 155 ppm (C=O).
-
Pyrrolidine Ring Carbons: The carbon at the C4 position will appear as a triplet due to coupling with the two fluorine atoms, with a chemical shift in the range of 115-125 ppm. The other ring carbons will appear between 25 and 60 ppm.
-
Aminomethyl Carbon: A signal around 40-45 ppm.
¹⁹F NMR:
-
A complex multiplet is expected, as the two fluorine atoms are diastereotopic and will couple with each other and with the adjacent protons on the pyrrolidine ring.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z 237.14, and potentially fragments corresponding to the loss of the Boc group ([M-Boc+H]⁺ at m/z 137.08) or isobutylene ([M-C₄H₈+H]⁺ at m/z 181.10).
Applications in Drug Discovery
This compound is a prime candidate for use as a chiral building block in the synthesis of novel therapeutics. The pyrrolidine scaffold is a key component of numerous drugs targeting a wide range of diseases.[2] The strategic placement of the gem-difluoro group and the aminomethyl side chain allows for diverse functionalization and exploration of chemical space.
Caption: Potential applications in drug discovery workflows.
Potential therapeutic areas where this building block could be impactful include:
-
Oncology: As a scaffold for inhibitors of kinases or protein-protein interactions.
-
Infectious Diseases: In the development of novel antibacterial or antiviral agents.
-
Neuroscience: For the synthesis of ligands for CNS receptors and transporters.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. The following guidelines should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood, especially during reactions involving volatile or toxic reagents.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably at 2-8°C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a sophisticated and highly valuable building block for modern medicinal chemistry. Its unique combination of a chiral pyrrolidine core, a versatile aminomethyl handle, and the strategic incorporation of a gem-difluoro group offers a powerful tool for addressing some of the key challenges in drug discovery, such as metabolic instability and off-target effects. While direct experimental data for this specific compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and application, grounded in established chemical principles and data from closely related analogs. As the demand for novel and effective therapeutics continues to grow, the strategic use of such fluorinated scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Introduction
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif (CF₂) is particularly valuable as a bioisostere for carbonyl groups or ethereal oxygens. When integrated into cyclic structures like pyrrolidine, a privileged scaffold in numerous FDA-approved drugs, it offers a powerful tool for modulating molecular properties.
(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chiral building block of significant interest. It combines the conformational constraints of the pyrrolidine ring, the stereochemical information at the C2 position, and the metabolic blockade offered by the C4-gem-difluoro group. This guide provides an in-depth, field-proven synthetic pathway to this valuable compound, emphasizing the causality behind experimental choices and providing robust, actionable protocols.
Part 1: Overall Synthetic Strategy & Retrosynthesis
The synthesis of this compound is strategically designed to control stereochemistry from the outset and introduce the key functional groups in a logical sequence. The chosen pathway begins with a readily available chiral precursor, N-Boc-(4R)-hydroxy-L-proline, to establish the desired (R)-stereocenter at C2.
The retrosynthetic analysis reveals a four-stage approach:
-
Final Amine Formation: The target aminomethyl group can be accessed from a precursor alcohol via a robust azide displacement route.
-
Alcohol Precursor: The required hydroxymethyl group at C2 is formed by the selective reduction of a methyl ester.
-
Gem-Difluorination: The critical 4,4-difluoro moiety is installed via deoxofluorination of a 4-keto group.
-
Chiral Starting Material: The entire synthesis is founded on the chiral scaffold of (4R)-hydroxy-L-proline, ensuring stereochemical integrity throughout the sequence.
This strategy is outlined in the workflow diagram below.
Caption: Retrosynthetic analysis of the target compound.
Part 2: Detailed Synthesis Pathway & Experimental Protocols
The forward synthesis is a robust, multi-step process designed for scalability and reproducibility. Each step has been optimized to ensure high yields and purity, minimizing the need for complex purification procedures.
Caption: Overall forward synthesis workflow.
Step 1: Synthesis of (R)-1-Boc-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate
The synthesis begins with the esterification of commercially available N-Boc-(4R)-hydroxy-L-proline, followed by oxidation of the secondary alcohol at C4 to the corresponding ketone. The Dess-Martin periodinane (DMP) oxidation is chosen for its mild, neutral reaction conditions, high selectivity, and excellent functional group compatibility, which prevents side reactions like epimerization.[1][2][3]
Experimental Protocol:
-
Esterification: N-Boc-(4R)-hydroxy-L-proline (1.0 eq) is dissolved in a 1:4 mixture of methanol and dichloromethane. The solution is cooled to 0 °C, and (trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq) is added dropwise until a persistent yellow color is observed. The reaction is quenched with acetic acid, and the solvent is removed under reduced pressure to yield the methyl ester, which is used without further purification.
-
Oxidation: The crude N-Boc-(4R)-hydroxy-L-proline methyl ester is dissolved in dry dichloromethane (DCM, approx. 0.15 M).
-
Dess-Martin periodinane (1.5 eq) is added portion-wise at room temperature.[3]
-
The reaction mixture is stirred for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (1:1 w/w).
-
The mixture is stirred vigorously for 30 minutes until the layers are clear. The organic layer is separated, washed with saturated NaHCO₃, brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the 4-keto derivative as a white solid.
Step 2: Deoxofluorination to Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate
This step is the core transformation for introducing the gem-difluoro group. Diethylaminosulfur trifluoride (DAST) is an effective deoxofluorinating agent for converting ketones to gem-difluorides. The reaction must be performed under anhydrous conditions at low temperatures to minimize side reactions.
Experimental Protocol:
-
To a solution of (R)-1-Boc-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a fluorinated polyethylene bottle, add ethanol (0.2 eq) as a reaction initiator.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography (ethyl acetate/hexanes) to yield Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate as a colorless oil.
Step 3: Reduction of the Ester to (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine
Selective reduction of the methyl ester to the primary alcohol is achieved using sodium borohydride activated by a Lewis acid, such as lithium chloride. This system forms lithium borohydride in situ, a reagent capable of reducing esters while being milder than lithium aluminum hydride (LAH), thus preserving the acid-sensitive Boc protecting group.[4][5][6]
Experimental Protocol:
-
Dissolve Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) under an argon atmosphere.
-
Add anhydrous lithium chloride (LiCl) (2.0 eq) followed by sodium borohydride (NaBH₄) (2.0 eq).[4]
-
Add anhydrous ethanol (3 volumes relative to THF) and stir the resulting suspension at room temperature overnight.
-
Cool the mixture in an ice-water bath and carefully adjust the pH to ~4 by the gradual addition of 10% aqueous citric acid.
-
Concentrate the mixture in vacuo to remove the organic solvents.
-
Add water to the residue and extract with dichloromethane (3x).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude alcohol, which is often pure enough for the next step. If necessary, purify by flash chromatography.
Step 4: Conversion of Alcohol to the Primary Amine
This transformation is reliably executed via a three-step sequence: mesylation of the alcohol, displacement with azide, and subsequent reduction to the amine. This pathway avoids the use of phthalimide (Gabriel synthesis) and offers high yields with clean conversions.
Experimental Protocol:
-
Mesylation:
-
Dissolve (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (TEA) (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude mesylate, which is used immediately in the next step.[7]
-
-
Azide Displacement:
-
Dissolve the crude mesylate in anhydrous dimethylformamide (DMF, 0.2 M).
-
Add sodium azide (NaN₃) (3.0 eq).
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.[7]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain (R)-1-Boc-2-(azidomethyl)-4,4-difluoropyrrolidine.
-
-
Azide Reduction (Hydrogenation):
-
Dissolve the azide intermediate in methanol or ethanol (0.1 M).
-
Add Palladium on carbon (10% Pd/C, 10 mol % catalyst loading).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for disappearance of the azide peak at ~2100 cm⁻¹).[8]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, with high purity.
-
An alternative to hydrogenation is the Staudinger Reduction , which is particularly useful if other reducible functional groups are present.[9][10]
-
Staudinger Protocol: Dissolve the azide in THF/water (e.g., 4:1). Add triphenylphosphine (1.1 eq) and stir at room temperature for 8-12 hours. The iminophosphorane intermediate is hydrolyzed in situ to the amine. Concentrate the solvent and purify by chromatography to remove triphenylphosphine oxide.
Part 3: Data Summary & Visualization
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | N-Boc-(4R)-hydroxy-L-proline methyl ester | Dess-Martin Periodinane | DCM | RT | 85-95% |
| 2 | 4-Oxo-pyrrolidine derivative | DAST, EtOH (cat.) | DCM | -78 °C to RT | 60-75% |
| 3 | 4,4-Difluoro-pyrrolidine ester | NaBH₄, LiCl, EtOH | THF | RT | 90-98% |
| 4a | Primary Alcohol | MsCl, TEA | DCM | 0 °C | >95% (crude) |
| 4b | Mesylate | NaN₃ | DMF | 80 °C | 80-90% |
| 4c | Azide | H₂, 10% Pd/C | MeOH | RT | 95-99% |
Mechanistic Visualization
Caption: Simplified mechanism of deoxofluorination.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. Staudinger Reaction [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry
Fluorine-containing motifs are of paramount importance in modern drug design. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 4,4-difluoropyrrolidine scaffold, in particular, offers a conformationally restricted ring system with a gem-difluoro group that can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group. The (R)-chirality at the 2-position, coupled with the primary amine functionality, makes (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine a versatile synthon for creating novel chemical entities with therapeutic potential. Accurate spectroscopic characterization is the cornerstone of ensuring the identity and purity of such critical building blocks.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for analogous compounds, including non-fluorinated and differently substituted pyrrolidine and piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the aminomethyl group, and the Boc-protecting group. The presence of two fluorine atoms will introduce complex splitting patterns (coupling) for the adjacent protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.10 - 3.90 | m | 1H | H-2 |
| ~ 3.80 - 3.50 | m | 2H | H-5 |
| ~ 3.20 - 2.90 | m | 2H | -CH₂NH₂ |
| ~ 2.60 - 2.20 | m | 2H | H-3 |
| ~ 1.60 | br s | 2H | -NH₂ |
| 1.47 | s | 9H | -C(CH₃)₃ |
Causality Behind Predictions:
-
H-2: This proton, being adjacent to the chiral center and the nitrogen atom of the pyrrolidine ring, is expected to appear as a multiplet in the downfield region.
-
H-5: These protons are adjacent to the nitrogen atom and will also be shifted downfield.
-
-CH₂NH₂: The methylene protons of the aminomethyl group are diastereotopic and will likely appear as a complex multiplet.
-
H-3: These protons are adjacent to the CF₂ group and will exhibit geminal and vicinal coupling to both protons and fluorine atoms, resulting in a complex multiplet.
-
-NH₂: The amine protons typically appear as a broad singlet and their chemical shift can be concentration-dependent and may exchange with D₂O.
-
-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will give a sharp singlet.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the presence of the Boc-protecting group carbons, the pyrrolidine ring carbons, and the aminomethyl carbon. The carbon attached to the two fluorine atoms (C-4) will show a characteristic triplet due to one-bond C-F coupling.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154.5 | C=O (Boc) |
| ~ 123.0 (t, ¹JCF ≈ 245 Hz) | C-4 |
| ~ 80.0 | -C(CH₃)₃ |
| ~ 60.0 | C-2 |
| ~ 50.0 | C-5 |
| ~ 45.0 | -CH₂NH₂ |
| ~ 40.0 (t, ²JCF ≈ 25 Hz) | C-3 |
| 28.4 | -C(CH₃)₃ |
Causality Behind Predictions:
-
C=O (Boc): The carbonyl carbon of the Boc group is expected in the typical downfield region for carbamates.
-
C-4: This carbon will be significantly downfield due to the deshielding effect of the two fluorine atoms and will appear as a triplet with a large one-bond C-F coupling constant.
-
-C(CH₃)₃: The quaternary carbon of the Boc group will be around 80 ppm.
-
C-2 and C-5: These carbons are attached to the nitrogen atom and will be in the 50-60 ppm range.
-
-CH₂NH₂: The aminomethyl carbon will be in a similar region to other aliphatic amine carbons.
-
C-3: This carbon, being adjacent to the CF₂ group, will show a triplet splitting due to two-bond C-F coupling.
-
-C(CH₃)₃: The methyl carbons of the Boc group will give a single sharp peak around 28 ppm.
2.1.3. ¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms at C-4. This signal will be a multiplet due to coupling with the adjacent protons at C-3 and C-5.
Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -90 to -110 | m |
Causality Behind Predictions:
-
The chemical shift of gem-difluoroalkanes typically falls in this range. The multiplicity will be complex due to coupling to the four neighboring protons on C-3 and C-5.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 235.15 | [M+H]⁺ |
| 179.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 135.09 | [M - Boc + H]⁺ |
Causality Behind Predictions:
-
[M+H]⁺: The protonated molecular ion is expected to be the base peak.
-
[M - C₄H₈ + H]⁺: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene.
-
[M - Boc + H]⁺: Loss of the entire Boc group is another characteristic fragmentation.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted Infrared (IR) Data (thin film or KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, broad | N-H stretch (amine) |
| 2975 - 2850 | Medium | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (Boc) |
| 1400 - 1350 | Strong | C-N stretch |
| 1250 - 1050 | Strong | C-F stretch |
Causality Behind Predictions:
-
N-H stretch: The primary amine will show characteristic broad absorption bands.
-
C-H stretch: Aliphatic C-H bonds will have signals in this region.
-
C=O stretch: The carbonyl of the Boc group will give a strong, sharp absorption.
-
C-N stretch: The C-N bonds of the pyrrolidine and aminomethyl group will have absorptions in this fingerprint region.
-
C-F stretch: The strong C-F bonds will give rise to intense absorptions in the fingerprint region.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols should be followed.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥ 400 MHz for ¹H). Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
Infrared Spectroscopy Analysis
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. If it is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The detailed analysis of expected NMR, MS, and IR data, grounded in the established behavior of analogous structures, offers a valuable resource for researchers and drug development professionals. The provided experimental protocols outline the necessary steps to obtain high-quality data for this important chiral building block, facilitating its unambiguous identification and use in the synthesis of novel therapeutic agents.
An In-Depth Technical Guide to the Structural Analysis of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Introduction: The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds
(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chiral building block of significant interest in contemporary medicinal chemistry. Its structure marries the conformational rigidity of the pyrrolidine ring with the metabolic stability and unique stereoelectronic properties imparted by the gem-difluoro group at the C4 position. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and the primary amine on the C2-aminomethyl substituent provide orthogonal handles for synthetic elaboration, making this molecule a versatile scaffold for the construction of complex molecular architectures.
The strategic introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The highly polarized C-F bond, one of the strongest in organic chemistry, can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's binding affinity and membrane permeability. In the context of the pyrrolidine ring, gem-difluorination at the C4 position has a pronounced effect on the ring's conformational preferences, a phenomenon that can be exploited to pre-organize a molecule for optimal interaction with its biological target. This guide provides a comprehensive structural analysis of this compound, offering insights into its spectroscopic signature and conformational behavior.
Molecular Structure and Key Features
The fundamental structure of this compound is characterized by a five-membered pyrrolidine ring with several key substituents that dictate its chemical reactivity and three-dimensional shape.
Caption: 2D representation of this compound highlighting the key functional groups.
The stereochemistry at the C2 position is (R), which is crucial for its application in asymmetric synthesis and for the specific stereochemical requirements of its biological targets.
Spectroscopic Characterization: A Predictive Analysis
While a complete set of publicly available experimental spectra for this specific molecule is elusive, a detailed prediction of its spectroscopic features can be made based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons and couplings to fluorine.
-
Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to 9H, is characteristic of the tert-butyl protons.
-
Aminomethyl Group (CH₂NH₂): The two protons of the aminomethyl group are diastereotopic and are expected to appear as a complex multiplet, likely between 2.7 and 3.0 ppm. The primary amine protons (NH₂) would likely appear as a broad singlet around 1.5-2.5 ppm, the chemical shift of which is dependent on concentration and solvent.
-
Pyrrolidine Ring Protons:
-
H2: The proton at the chiral center (C2) would likely be a multiplet around 3.8-4.1 ppm, coupled to the protons on C3 and the aminomethyl group.
-
H3 Protons: The two protons on C3 are diastereotopic and would appear as complex multiplets, likely in the range of 1.9-2.3 ppm. They will exhibit geminal coupling to each other and vicinal coupling to H2 and the protons on C5.
-
H5 Protons: The two protons on C5 are also diastereotopic and are expected to be multiplets in the region of 3.2-3.6 ppm, coupled to each other and the protons on C4. Their chemical shift is influenced by the adjacent nitrogen of the Boc-protected amine.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be informative, with the carbon signals being split by coupling to the fluorine atoms.
-
Boc Group: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group should appear around 154 ppm.
-
Pyrrolidine Ring and Aminomethyl Carbons:
-
C4: This carbon, directly attached to two fluorine atoms, will exhibit a large one-bond C-F coupling, resulting in a triplet. Its chemical shift is expected to be significantly downfield, likely in the range of 115-125 ppm.
-
C3 and C5: These carbons, adjacent to the CF₂ group, will show two-bond C-F coupling, appearing as triplets. C5 is also adjacent to the ring nitrogen, so it will be further downfield than C3. Expected chemical shifts are approximately 35-45 ppm for C3 and 50-60 ppm for C5.
-
C2: The chiral carbon will appear around 60-65 ppm.
-
Aminomethyl Carbon (CH₂NH₂): This carbon is expected in the range of 40-45 ppm.
-
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds. For this compound, the two fluorine atoms at C4 are diastereotopic due to the chiral center at C2. This will result in two distinct signals in the ¹⁹F NMR spectrum, which will appear as an AB quartet, with each peak further split by couplings to the adjacent protons on C3 and C5. The chemical shifts are expected to be in the range of -90 to -110 ppm (relative to CFCl₃). The magnitude of the geminal ²JFF coupling is typically large, on the order of 240-260 Hz.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
N-H Stretch: A broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine (NH₂).
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range for the aliphatic C-H bonds.
-
C=O Stretch: A strong absorption band around 1690 cm⁻¹ for the carbonyl of the Boc protecting group.
-
C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region are characteristic of C-F bonds.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 237.2. Fragmentation would likely involve the loss of the Boc group (-100 amu) or isobutylene from the Boc group (-56 amu).
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ |
| Molecular Weight | 236.26 g/mol |
| ¹H NMR (ppm) | ~1.4 (s, 9H), 1.9-2.3 (m, 2H), 2.7-3.0 (m, 2H), 3.2-3.6 (m, 2H), 3.8-4.1 (m, 1H) |
| ¹³C NMR (ppm) | ~28 (3C), 35-45 (t), 40-45, 50-60 (t), 60-65, ~80, 115-125 (t), ~154 |
| ¹⁹F NMR (ppm) | -90 to -110 (AB quartet) |
| IR (cm⁻¹) | 3300-3400 (N-H), 2850-3000 (C-H), ~1690 (C=O), 1000-1200 (C-F) |
| MS (ESI+) | m/z 237.2 [M+H]⁺ |
Conformational Analysis: The Influence of Gem-Difluorination
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope and twist forms. The substituents on the ring significantly influence the preferred conformation. The introduction of a gem-difluoro group at the C4 position has a profound stereoelectronic impact on the ring pucker.
The strong inductive effect of the two fluorine atoms influences the bond lengths and angles of the pyrrolidine ring. More importantly, stereoelectronic interactions such as the gauche effect play a crucial role in determining the conformational preference.[1][2] The gauche effect in fluorinated systems often leads to a preference for conformations where the C-F bond is gauche to other electron-withdrawing groups or polar bonds.[3] In 4,4-difluoropyrrolidines, this effect, along with steric considerations, will favor a specific ring pucker that minimizes unfavorable electrostatic interactions and maximizes stabilizing hyperconjugative interactions. Computational studies on similar difluorinated pyrrolidines have shown that the anomeric effect, involving electron delocalization from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN→σ*CF), can also play a role in stabilizing certain conformations.[3]
Caption: Factors influencing the conformational equilibrium of the 4,4-difluoropyrrolidine ring.
The interplay of these effects results in a conformational landscape where certain puckered forms are energetically favored. This has significant implications for the orientation of the aminomethyl substituent, which in turn affects how the molecule can interact with a binding site.
Experimental Protocol: ¹⁹F NMR Analysis
The following provides a generalized protocol for the acquisition of a ¹⁹F NMR spectrum for this compound.
Objective: To obtain a high-resolution ¹⁹F NMR spectrum to observe the chemical shifts and coupling constants of the diastereotopic fluorine atoms.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the CDCl₃.
-
Tune and match the fluorine probe to the correct frequency.
-
-
Data Acquisition:
-
Set the spectrometer to acquire a ¹⁹F spectrum.
-
Use a standard pulse sequence (e.g., a simple pulse-acquire sequence).
-
Set the spectral width to cover the expected range of the fluorine signals (e.g., -80 to -120 ppm).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 128 or more scans).
-
Apply proton decoupling to simplify the spectrum and remove ¹H-¹⁹F couplings, which will collapse the multiplets into an AB quartet.
-
Optionally, acquire a proton-coupled ¹⁹F spectrum to observe the through-bond couplings to adjacent protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum. If no internal standard is used, the solvent signal can be used as a secondary reference.
-
Integrate the signals to confirm the 1:1 ratio of the two fluorine atoms.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Caption: A streamlined workflow for the ¹⁹F NMR analysis of this compound.
Conclusion
References
- 1. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 119020-01-8 [sigmaaldrich.com]
- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. WO2010081014A1 - Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods - Google Patents [patents.google.com]
(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine: A Guide to Purity, Characterization, and Impurity Profiling
An In-Depth Technical Guide for Drug Development Professionals
Abstract
(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chiral building block of increasing importance in medicinal chemistry. The strategic incorporation of a gem-difluoro group into the pyrrolidine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as metabolic stability and binding affinity. As with any chiral intermediate destined for pharmaceutical development, rigorous verification of its chemical purity, stereochemical integrity, and structural identity is not merely a quality control measure, but a fundamental requirement for reproducible and successful drug discovery campaigns. This guide provides a comprehensive framework for the purification and in-depth characterization of this fluorinated intermediate, offering field-proven insights and detailed analytical protocols for researchers and drug development professionals.
The Rationale: Significance of Fluorination and Chirality
The synthesis of complex, biologically active molecules demands starting materials of the highest quality. This compound offers two critical features in a single scaffold:
-
Defined Stereochemistry: The (R)-configuration at the C2 position is crucial for establishing specific, high-affinity interactions with chiral biological targets like enzymes and receptors. Ensuring exceptionally high enantiomeric excess (% ee) is paramount, as the (S)-enantiomer may be inactive, have a different pharmacological profile, or even introduce unwanted toxicity.[1]
-
Gem-Difluorination: The C4-difluoro motif is a bioisostere for a methylene group or a carbonyl. This substitution can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the pKa of the nearby aminomethyl group and influence conformational preferences of the pyrrolidine ring, which can be leveraged to fine-tune target engagement.[2]
Given these attributes, a robust analytical workflow is essential to validate every batch of this critical reagent.
Impurity Profiling: Know Your Enemy
The quality of the final product is defined by the absence of impurities. A logical impurity profiling strategy begins with an understanding of the synthetic route. A common approach to synthesizing similar 3- or 4-fluorinated pyrrolidines involves multi-step sequences starting from chiral precursors like L-glutamic acid.[3] A plausible synthesis and the potential process-related impurities are outlined below.
Table 1: Potential Impurities and Their Origins
| Impurity Type | Potential Structure / Identity | Likely Origin | Analytical Method for Detection |
| Enantiomeric Impurity | (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | Incomplete stereoselectivity in synthesis or racemization during a reaction step. | Chiral HPLC |
| Process Intermediate | (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid | Incomplete reduction of the carboxylic acid or corresponding ester. | LC-MS, HPLC |
| Reagent-Related | Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from the N-protection step.[4] | ¹H NMR, GC-MS |
| By-product | Des-Boc compound | Premature deprotection of the Boc group during purification or synthesis.[5] | LC-MS, TLC |
| Solvent-Related | Residual solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate) | Incomplete removal during work-up and drying. | ¹H NMR, GC-HS (Headspace) |
Purification Strategy: From Crude to Ultra-Pure
The primary goal of purification is to remove the impurities listed above. Due to the polar nature of the free amine and the lipophilic Boc group, flash column chromatography on silica gel is the most effective and widely used method.
Causality of Method Selection: Silica gel is a polar stationary phase. The target compound, possessing both a polar amine and a non-polar Boc group, will have intermediate polarity.
-
Non-polar impurities (e.g., residual Boc₂O) will elute first with a low-polarity mobile phase.
-
The desired product will elute next.
-
Highly polar impurities (e.g., the des-Boc derivative or starting materials with free carboxylic acids) will be strongly retained on the silica gel.
A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., Methanol) and a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) is typically required. The basic modifier is critical to prevent peak tailing and potential Boc-deprotection on the acidic silica surface by neutralizing acidic sites and ensuring the primary amine of the product remains in its free base form.
Caption: Workflow for chromatographic purification.
Comprehensive Characterization: A Multi-Technique Approach
No single analytical technique is sufficient to confirm the identity, purity, and stereochemistry of the title compound. A multi-faceted approach is mandatory.
Caption: A comprehensive analytical characterization workflow.
Structural Confirmation: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.[6][7]
-
¹H NMR: Provides information on the number and connectivity of protons. Key signals include the large singlet for the Boc group, multiplets for the pyrrolidine ring protons, and signals for the aminomethyl group.
-
¹³C NMR: Confirms the carbon skeleton. The C-F coupling will split the signals for C4 and adjacent carbons (C3 and C5), providing definitive evidence of fluorination. The C4 signal itself will appear as a triplet due to coupling with two fluorine atoms.
-
¹⁹F NMR: This is a direct and highly sensitive method to confirm the presence and environment of the fluorine atoms.[8] A single signal is expected for the two equivalent fluorine atoms, and its chemical shift is characteristic of a gem-difluoroaliphatic system.[9]
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Key Couplings (J) in Hz |
| ¹H | Boc (C(CH₃)₃) | ~ 1.46 | s | - |
| Pyrrolidine (CH₂) | 1.80 - 2.20 | m | - | |
| Aminomethyl (CH₂NH₂) | 2.70 - 3.00 | m | - | |
| Pyrrolidine (CH₂) | 3.20 - 3.60 | m | - | |
| Pyrrolidine (CH) | 3.80 - 4.10 | m | - | |
| ¹³C | Boc (C(CH₃)₃) | ~ 28.5 | q | - |
| Pyrrolidine (CH₂) | ~ 30-40 | t | - | |
| Aminomethyl (CH₂NH₂) | ~ 45.0 | t | - | |
| Pyrrolidine (CH) | ~ 60.0 | d | - | |
| Boc (C(CH₃)₃) | ~ 80.0 | s | - | |
| Pyrrolidine (CF₂) | ~ 120.0 | t | ¹JCF ≈ 240-250 | |
| Boc (C=O) | ~ 155.0 | s | - | |
| ¹⁹F | Pyrrolidine (CF₂) | -90 to -120 | s (proton-decoupled) | - |
Mass Spectrometry (MS): LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular weight.[10]
-
Expected Ion: In positive ion mode, the primary observed ion will be the protonated molecular ion, [M+H]⁺.
-
Molecular Formula: C₁₀H₁₈F₂N₂O₂
-
Molecular Weight: 236.26 g/mol
-
Expected [M+H]⁺: m/z 237.14
-
Fragmentation: Tandem MS (MS/MS) can provide further structural confirmation. Common fragmentation pathways for Boc-protected amines include the loss of the Boc group (-100 amu) or isobutylene (-56 amu).[5] For fluorinated compounds, the loss of HF (-20 amu) is also a characteristic fragmentation pattern.[10]
Chemical and Chiral Purity: The Power of HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and chiral purity due to its high resolution, accuracy, and robustness.[1][11][12]
Chemical Purity Assessment (Achiral HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is used to separate the target compound from any impurities that have different polarities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >98% is typically required for drug discovery applications.
Chiral Purity (Enantiomeric Excess) Assessment (Chiral HPLC): This is the most critical analytical test for this compound. It directly separates the (R)- and (S)-enantiomers, allowing for precise quantification of the enantiomeric excess (% ee).
-
Principle of Separation: The separation occurs on a Chiral Stationary Phase (CSP). The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[13] These complexes have different stabilities, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often highly effective for this type of molecule.[11]
-
Method Development: The key is to find a mobile phase that provides baseline separation (Resolution, Rs > 1.5). This typically involves screening different mixtures of a non-polar solvent (like n-hexane or heptane) and a polar alcohol modifier (like isopropanol or ethanol).
-
Calculation of % ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (Area_R and Area_S) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Table 3: Representative Chiral HPLC Method
| Parameter | Condition | Rationale |
| Instrumentation | HPLC system with UV Detector | Standard, reliable setup for quantification.[14] |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSP, effective for a wide range of chiral amines. |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Balances retention and selectivity. Ratio can be optimized. |
| Flow Rate | 1.0 mL/min | Provides good efficiency and reasonable run time. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength where the carbamate chromophore absorbs. |
| Expected Outcome | Baseline separation of (R) and (S) enantiomers. | The (S)-enantiomer should be <0.5% of the total area for an ee of >99%. |
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (≥400 MHz for ¹H).[6]
-
For ¹³C and ¹⁹F spectra, use proton decoupling.
-
Process the data, including Fourier transform, phase correction, and baseline correction. Integrate the ¹H spectrum and reference all spectra appropriately (e.g., to residual solvent signal or TMS).
Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to ~10 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: C18, 50 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 70-500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.[10]
-
-
Analysis: Inject the sample and identify the peak corresponding to [M+H]⁺ in the resulting mass spectrum.
Protocol 3: Chiral HPLC for Enantiomeric Excess Determination
-
Sample Preparation: Prepare a solution of the compound at approximately 0.5 mg/mL in the mobile phase.
-
HPLC Setup:
-
Equilibrate the chiral column (as specified in Table 3) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow both enantiomers to elute (typically 15-20 minutes).
-
To confirm peak identity, inject a sample of the racemic or (S)-enantiomer standard, if available.
-
-
Calculation: Integrate the peak areas for the (R)- and (S)-enantiomers and calculate the % ee as described previously.[13]
Conclusion
The successful application of this compound in a drug development program is critically dependent on its analytical validation. A systematic approach combining chromatographic purification with a suite of orthogonal analytical techniques—NMR for structure, mass spectrometry for molecular weight, and both achiral and chiral HPLC for purity and enantiomeric excess—provides a self-validating system of quality control.[11] By implementing the strategies and protocols detailed in this guide, researchers can ensure the integrity of this valuable building block, thereby enhancing the reliability and reproducibility of their synthetic efforts and ultimately contributing to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 14. pharmaguru.co [pharmaguru.co]
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry
An In-Depth Technical Guide to (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine for Advanced Drug Discovery
This compound is a highly valuable, stereochemically defined building block for researchers, scientists, and drug development professionals. Its structure is distinguished by four key features: a chiral pyrrolidine core, a versatile primary amine handle, a robust tert-butyloxycarbonyl (Boc) protecting group, and a gem-difluoro motif at the C4 position. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to explore three-dimensional chemical space effectively.[1][2]
The strategic incorporation of fluorine atoms, particularly as a gem-difluoro group, offers a sophisticated method for modulating a drug candidate's physicochemical and pharmacokinetic properties. This modification can block metabolic oxidation at the fluorinated carbon, alter the pKa of adjacent functional groups, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and strategic applications of this compound, empowering research teams to leverage its potential in their drug discovery programs.
Commercial Availability and Procurement
While not as ubiquitous as simpler pyrrolidine derivatives, this compound is accessible through specialized chemical suppliers who focus on novel building blocks for research and development. Procurement typically falls into two categories: direct "in-stock" purchase from fine chemical providers or custom synthesis requests from contract research organizations (CROs).
For researchers, it is imperative to request and scrutinize the Certificate of Analysis (CoA) upon procurement. Key validation data to verify include:
-
Purity: Assessed by HPLC or GC.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Purity: Determined by chiral HPLC, ensuring the correct (R)-enantiomer is supplied.
Below is a summary of representative commercial sources. Availability and catalog numbers may vary, so direct inquiry is always recommended.
| Supplier | Purity | CAS Number | Available Quantities | Notes |
| ChemUniverse | >95% | 1000017-06-8 | Custom Quote | Often provides custom synthesis for non-stock items.[4] |
| BOC Sciences | >97% | 1000017-06-8 | mg to kg | Lists a wide range of pyrrolidine building blocks.[] |
| Aladdin | >97% | 1000017-06-8 | Inquiry | Strong presence in research chemicals, may require inquiry for this specific derivative.[6] |
Synthetic Route and Mechanistic Rationale
Understanding the synthesis of this compound is critical, whether for in-house production or for quality assessment of a custom-synthesized batch. The most logical and field-proven approach begins with a chiral precursor, typically (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid, which is commercially available.[7] The synthesis is a multi-step process designed for high stereochemical fidelity.
The overall transformation focuses on the selective conversion of the C2-carboxylic acid into an aminomethyl group without disturbing the stereocenter or the gem-difluoro moiety.
Caption: A validated synthetic pathway from a carboxylic acid precursor.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard organic chemistry transformations for similar structures.[8][9]
Step 1: Reduction of the Carboxylic Acid
-
Dissolve (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add borane-THF complex (1.0 M solution in THF, 1.5 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 2: Mesylation of the Primary Alcohol
-
Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 2-3 hours.
-
Upon completion, wash the reaction mixture sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting mesylate is often used immediately in the next step without further purification.
Step 3: Azide Displacement
-
Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF, 0.3 M).
-
Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-70 °C.
-
Stir for 12-18 hours until the displacement is complete (monitored by LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash extensively with water and then brine to remove DMF.
-
Dry over anhydrous sodium sulfate and concentrate to yield the crude azide intermediate.
Step 4: Reduction of the Azide
-
Dissolve the crude azide (1.0 eq) in methanol or ethyl acetate (0.1 M).
-
Add Palladium on carbon (10% Pd/C, 10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 4-8 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography to yield the final compound, this compound.
Applications in Drug Design and Development
The title compound is not merely an inert scaffold but an active design element in modern medicinal chemistry. Its utility stems from the predictable ways its structural features influence molecular properties.
1. Bioisosteric Replacement and Metabolic Blocking: The C4 gem-difluoro group serves as a bioisostere for a methylene group or a carbonyl.[3] Its strong electron-withdrawing nature lowers the pKa of the pyrrolidine nitrogen (if deprotected) and the C2-aminomethyl group, which can fine-tune interactions with biological targets. Crucially, it blocks a potential site of metabolic oxidation, often increasing the half-life of a drug candidate.
2. Vectorial Exploration of Chemical Space: The primary amine at the C2 position acts as a versatile chemical handle. It allows for the systematic elaboration of the scaffold into a library of derivatives (e.g., amides, sulfonamides, ureas) to probe the structure-activity relationship (SAR) around a target. The rigidified, chiral pyrrolidine ring projects this new vector into a well-defined region of 3D space.
Caption: Integration of the building block into a typical SAR campaign.
3. Use in Chiral Catalysis: Derivatives of aminomethyl pyrrolidines are foundational in asymmetric synthesis, often serving as the chiral backbone for organocatalysts.[10][11] While this guide focuses on its use as a building block, the free amine can be functionalized to create novel catalysts for stereoselective transformations.
Physicochemical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | Calculated |
| Molecular Weight | 236.26 g/mol | Calculated |
| CAS Number | 1000017-06-8 | Supplier Data |
| Appearance | Colorless oil to white solid | Predicted |
| Storage | 2-8°C, under inert gas | Supplier Recommendation |
Safety and Handling: As with any laboratory chemical, proper personal protective equipment (PPE) is required. Based on safety data sheets for structurally related aminopyrrolidines, the following precautions are advised:[12][13][14]
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.
-
PPE: Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. The Boc-protected amine is generally less hazardous than the free base.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 6. tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid 97% | CAS: 536747-87-2 | AChemBlock [achemblock.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
The Ascendant Role of Difluoropyrrolidine Derivatives in Modern Medicinal Chemistry
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of contemporary drug design. Among these, difluoropyrrolidine derivatives have emerged as exceptionally valuable building blocks, offering medicinal chemists a powerful tool to fine-tune molecular properties and enhance therapeutic profiles. This guide provides an in-depth analysis of the synthesis, conformational behavior, and diverse applications of difluoropyrrolidine derivatives. We will explore how the unique stereoelectronic properties of vicinal and geminal difluorination dictate pyrrolidine ring conformation, thereby enabling the rational design of potent and selective enzyme inhibitors, peptide mimetics, and other bioactive agents. Detailed synthetic protocols, comparative data, and mechanistic insights are presented to equip researchers and drug development professionals with a comprehensive understanding of this privileged scaffold.
Introduction: The Synergy of Fluorine and the Pyrrolidine Scaffold
The art of medicinal chemistry lies in the precise manipulation of molecular structure to elicit a desired biological response. For decades, two independent strategies have proven remarkably successful: the use of heterocyclic frameworks and the introduction of fluorine atoms.[1][2] Heterocyclic compounds form the structural basis of a vast majority of bioactive molecules, providing rigid three-dimensional arrangements of functional groups essential for molecular recognition.[3][4] The pyrrolidine ring, in particular, is a privileged scaffold, most notably as the core of the proteinogenic amino acid proline, which plays a critical role in protein structure and folding.[5][6]
Concurrently, fluorine has earned its title as a "magical element" in drug design. Its unique properties—small atomic size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound modulation of a molecule's physicochemical profile.[7][8][9] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of nearby amines, and increase lipophilicity to improve membrane permeability.[1][2][10]
The fusion of these two concepts in the form of difluoropyrrolidine derivatives creates a synergistic effect, yielding building blocks that combine the structural relevance of the pyrrolidine core with the powerful property-modulating effects of fluorine.[11][12][13] These derivatives serve as conformationally constrained proline mimics and versatile scaffolds for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
Conformational Control: The Decisive Impact of the Fluorine Gauche Effect
Unlike its non-fluorinated counterpart, which exists in a dynamic equilibrium between two "pucker" conformations, the fluorinated pyrrolidine ring can be locked into a specific geometry. This conformational restriction is a direct consequence of stereoelectronic interactions, primarily the gauche effect .
The pyrrolidine ring is non-planar and typically adopts one of two low-energy envelope conformations: Cγ-exo (the C4 atom is puckered out of the plane on the opposite side of the C5 carboxylate group in proline) or Cγ-endo (the C4 atom is on the same side).[5][14] The introduction of highly electronegative fluorine atoms creates a powerful conformational bias. A favorable hyperconjugative interaction (σC–H → σ*C–F) occurs when the C-H and C-F bonds are anti-periplanar.[15] This stereoelectronic requirement forces the ring to adopt a pucker that maximizes this stabilizing gauche interaction.[16][17]
-
(4R)-fluoroproline preferentially adopts a Cγ-exo pucker.
-
(4S)-fluoroproline preferentially adopts a Cγ-endo pucker.
This effect is even more pronounced in difluorinated systems. For instance, vicinal difluorination in a trans configuration can lead to a strong preference for a single conformation, effectively pre-organizing the molecule for binding to its biological target.[18] This conformational rigidity reduces the entropic penalty of binding, often leading to a significant increase in affinity and selectivity.[10]
Caption: Fluorine's gauche effect locks the pyrrolidine ring into a preferred pucker.
Key Synthetic Strategies and Protocols
The synthesis of enantiomerically pure difluoropyrrolidine derivatives can be challenging but is achievable through several robust strategies. The choice of method often depends on the desired substitution pattern (geminal vs. vicinal) and stereochemistry.
Strategy A: Deoxofluorination of Hydroxylated or Carbonyl Precursors
This is a common approach for producing both geminal (e.g., 3,3- or 4,4-difluoro) and vicinal difluoropyrrolidines. The strategy involves replacing hydroxyl or carbonyl groups with fluorine atoms using specialized fluorinating reagents.
-
For Geminal Difluorination: A ketone precursor is treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[19]
-
For Vicinal Difluorination: A diol precursor can be converted to the corresponding difluoride, although this can be challenging to control.
Experimental Protocol: Synthesis of (R)-4,4-Difluoropyrrolidin-3-ol[19]
This protocol illustrates the synthesis via an intermediate ketone, which is then reduced asymmetrically.
-
Oxidation: A protected (3R)-3-hydroxy-4-pyrrolidinone is oxidized using a reagent like Dess-Martin periodinane to yield the corresponding 3,4-diketone.
-
Deoxofluorination: The resulting ketone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled. Deoxo-Fluor® (2.1 equivalents) is added, and the reaction is stirred at room temperature for 18-24 hours.
-
Quench and Workup: The reaction is carefully quenched by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed, dried, and concentrated.
-
Asymmetric Reduction & Deprotection: The resulting 4,4-difluoro-3-ketopyrrolidine is then subjected to a stereoselective reduction (e.g., using an iridium catalyst with a chiral ligand) followed by deprotection (e.g., palladium-catalyzed hydrogenation) to yield the final enantiopure product.
Strategy B: Electrophilic Vicinal Difluorination of Alkenes
This method involves the direct, stereoselective addition of two fluorine atoms across the double bond of a 3,4-dehydroproline derivative.[11] Chiral catalysts can be employed to achieve high enantioselectivity.[20]
Caption: Synthetic pathway to chiral difluoropyrrolidinols from hydroxylated precursors.
Comparative Synthesis Metrics
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Deoxofluorination | Protected 4-oxopyrrolidine | Deoxo-Fluor® | 48% | [19] |
| Electrophilic Fluorination | 3,4-Dehydroproline derivative | DAST | 14% | [18] |
| Bis-deoxyfluorination | 3,4-Dihydroxypyrrolidine | NfF, TBAT | 26% | [18] |
Applications in Medicinal Chemistry
The unique conformational and electronic properties of difluoropyrrolidine derivatives make them ideal for several therapeutic applications.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
One of the most successful applications of this scaffold is in the development of inhibitors for DPP-IV, a key enzyme in glucose metabolism and a major target for the treatment of Type II diabetes.[21][22][23] The inhibitors typically contain a nitrile or similar warhead that forms a covalent, yet reversible, bond with a serine residue in the enzyme's active site. The pyrrolidine scaffold mimics the natural proline residue of DPP-IV substrates.
The introduction of a gem-difluoro group at the 3-position of the pyrrolidine ring has proven highly effective. The electron-withdrawing fluorine atoms enhance the electrophilicity of the nitrile warhead, while the conformational rigidity of the ring optimizes its presentation to the active site.
A prominent example is PF-00734200 , a potent and selective DPP-IV inhibitor that reached clinical development.[24] Its structure features a (3,3-difluoropyrrolidin-1-yl)methanone moiety.
| Compound | Structure Moiety | DPP-IV IC₅₀ (nM) | Reference |
| PF-00734200 | 3,3-Difluoropyrrolidine | 13 | [24] |
| Vildagliptin | Pyrrolidine (non-fluorinated) | ~50 | [25] |
Constrained Peptide and Protein Mimetics
Replacing proline with a difluoroproline analog in a peptide sequence is a powerful strategy for stabilizing specific secondary structures.[5][26] The locked ring pucker restricts the peptide backbone's dihedral angles (φ, ψ), promoting conformations like the polyproline II (PPII) helix, which is crucial for many protein-protein interactions.[18] This pre-organization can significantly enhance binding affinity to targets such as SH3 domains.[18]
Furthermore, fluorination influences the kinetics of cis/trans prolyl amide bond isomerization, a rate-limiting step in protein folding.[5][17] While monofluorination often accelerates this process, difluorination can be used to minimize conformational bias when the natural proline conformation is desired for functional studies.[15]
Other Therapeutic Areas
The utility of the difluoropyrrolidine scaffold extends to numerous other target classes:
-
Protease Inhibitors: The scaffold can enhance binding to the active sites of enzymes like HIV-1 protease through favorable hydrophobic and electronic interactions mediated by the fluorine atoms.[18]
-
Anticancer Agents: It has been used to modulate the conformation of Histone Deacetylase (HDAC) inhibitors, improving selectivity for cancer cells.[18]
-
Antibacterial Agents: The pyrrolidine core is found in many natural and synthetic antibacterial compounds, and difluorination offers a route to novel derivatives with potentially improved activity against targets like DHFR.[27]
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of two fluorine atoms has a predictable and highly beneficial impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Non-Fluorinated Pyrrolidine | Difluoropyrrolidine Derivative | Causality & Consequence |
| Metabolic Stability | Susceptible to C-H oxidation by CYP450 enzymes. | Highly resistant to oxidation at the fluorinated positions. | The C-F bond is exceptionally strong and not readily metabolized, leading to a longer in vivo half-life and improved bioavailability.[7][10][18] |
| Basicity (pKa) | pKa ~10-11 | pKa ~6-8 | The strong inductive electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the pyrrolidine nitrogen. This can prevent unwanted off-target effects at physiological pH and improve cell permeability.[9][28] |
| Lipophilicity (LogP) | Moderate | Increased | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and access to intracellular targets.[1][2] |
Conclusion and Future Directions
Difluoropyrrolidine derivatives have firmly established their place as a privileged class of building blocks in medicinal chemistry. Their true value lies in the predictable control they offer over molecular conformation, a direct result of fundamental stereoelectronic principles. This conformational locking, combined with beneficial modulations of metabolic stability and basicity, provides a clear and rational path to designing molecules with superior potency, selectivity, and pharmacokinetic profiles.
The successful application of these scaffolds in developing potent DPP-IV inhibitors is a testament to their potential. Future research will undoubtedly focus on:
-
Expanding Synthetic Toolkits: Developing more efficient, scalable, and stereoselective methods for their synthesis will be crucial for wider adoption.[29][30]
-
Exploring New Target Space: Applying the principles of conformational constraint and electronic modulation to a broader range of biological targets, including kinases, proteases, and protein-protein interactions.
-
Fine-Tuning Pharmacokinetics: Systematically studying different difluorination patterns (e.g., 3,3- vs. 3,4- vs. 4,4-) to achieve optimal ADME properties for specific therapeutic applications.
As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the role of rationally designed, conformationally constrained scaffolds like difluoropyrrolidine derivatives will only continue to grow in importance.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Derivatives and Analogs [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4-Difluoropyrrolidine | Benchchem [benchchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. (3R,4S)-3,4-difluoropyrrolidine (869532-50-3) for sale [vulcanchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantioselective syntheses of trans-3,4-difluoropyrrolidines and investigation of their applications in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Fluorinated Pyrrolidines
Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1] As a saturated five-membered nitrogen heterocycle, its conformational flexibility and basic nitrogen atom are pivotal to its function in molecular recognition and interaction with biological targets.[2] However, in the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine—the most electronegative element—to strategically modulate molecular properties.[3][4][5]
The incorporation of fluorine into the pyrrolidine scaffold is a powerful tactic for fine-tuning a compound's physicochemical profile.[3][6] This strategic fluorination can profoundly influence basicity (pKa), lipophilicity (logP), and conformational preference.[3][7] These modifications, in turn, can lead to significant improvements in metabolic stability, binding affinity, membrane permeability, and overall pharmacokinetic and pharmacodynamic (PK/PD) properties.[3][5][6] This guide provides an in-depth analysis of these key physicochemical effects, supported by field-proven experimental protocols and an exploration of the underlying stereoelectronic principles.
Modulation of Basicity (pKa): The Inductive Effect
The basicity of the pyrrolidine nitrogen is a critical determinant of a drug's behavior in physiological environments, influencing its ionization state, solubility, and ability to form salt bridges with target proteins. The introduction of a highly electronegative fluorine atom exerts a potent electron-withdrawing inductive effect through the C-F sigma bond, which has a direct and predictable impact on the pKa of the pyrrolidine nitrogen.[4][8]
Causality: The C-F bond polarizes the carbon skeleton, pulling electron density away from the nitrogen atom. This reduction in electron density on the nitrogen lone pair makes it less available for protonation, thereby decreasing the basicity (lowering the pKa) of the amine.[3][9] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[8]
Data Presentation: Impact of Fluorination on Pyrrolidine pKa
| Compound | Position of Fluorine | Number of Fluorines | Experimental pKa | ΔpKa (vs. Pyrrolidine) |
| Pyrrolidine | N/A | 0 | ~11.3 | 0 |
| 3-Fluoropyrrolidine | C3 | 1 | ~9.5-10.0 | -1.3 to -1.8 |
| 3,3-Difluoropyrrolidine | C3 | 2 | ~7.5-8.0 | -3.3 to -3.8 |
Note: pKa values are approximate and can vary based on experimental conditions. Data synthesized from principles discussed in cited literature.[8][10]
Caption: Fluorine's inductive effect lowers nitrogen basicity.
Conformational Control: The Power of Stereoelectronics
Perhaps the most sophisticated application of fluorination in pyrrolidines is the control over the ring's conformation, or "pucker." The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various envelope and twisted conformations. Strategic placement of fluorine can lock the ring into a specific, biologically active pucker.[11][12]
Causality: This conformational biasing is primarily driven by stereoelectronic effects, most notably the gauche effect .[13][14][15] This effect describes a stabilizing interaction (hyperconjugation) that occurs when the C-F bond is oriented anti-periplanar to a vicinal C-H bond (σC-H → σ*C-F).[12][15] This interaction lowers the overall energy of a specific conformer, making it more populated.
-
(4R)-Fluoroproline (Flp): The stereoelectronic effect stabilizes a Cγ-exo pucker, where the C4 carbon is pushed out of the plane on the opposite side of the carboxyl group.[12][16]
-
(4S)-Fluoroproline (flp): The same effect enforces a Cγ-endo pucker, with the C4 carbon pushed towards the same side as the carboxyl group.[12][16]
This pre-organization of the ligand into its bioactive conformation can significantly enhance binding affinity by reducing the entropic penalty upon binding to a target protein.[3]
Caption: Fluorine stereochemistry dictates pyrrolidine ring pucker.
Impact on Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter for absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine on lipophilicity is highly context-dependent and not always intuitive.[3][8]
Causality: While a single fluorine atom can sometimes decrease lipophilicity by increasing polarity, polyfluorination or the introduction of a trifluoromethyl (CF3) group almost always increases logP.[9] The impact is a complex interplay of factors:
-
Polarity: The polar C-F bond can increase interactions with water.
-
Surface Area: Fluorine is larger than hydrogen, increasing the molecular surface area.
-
Hydrophobic Shielding: Fluorinated surfaces can be "omniphobic," repelling both water and lipids, which can affect partitioning in nuanced ways.
For ionizable compounds like pyrrolidines, it is essential to measure the LogD , which is the distribution coefficient at a specific pH (typically physiological pH 7.4), as it accounts for both the neutral and ionized forms of the molecule.[17][18][19]
Data Presentation: Impact of Fluorination on Lipophilicity
| Compound | Position of Fluorine | LogP (Calculated) | LogD at pH 7.4 (Calculated) |
| Pyrrolidine | N/A | ~0.4 | ~-1.5 |
| 3-Fluoropyrrolidine | C3 | ~0.2 | ~-1.3 |
| 3,3-Difluoropyrrolidine | C3 | ~0.5 | ~-0.5 |
Note: Values are estimations to illustrate trends discussed in the literature. Actual values require experimental determination.[8][10][20]
Consequences for Drug Development
The strategic modulation of these core physicochemical properties translates directly into tangible benefits in drug discovery programs.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). Placing fluorine at a known metabolic "soft spot" can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and oral bioavailability.[3][6][11][21]
-
Improved Binding Affinity: As discussed, biasing the pyrrolidine conformation to match the protein-bound state can lead to a significant increase in potency.[3][11] Furthermore, the polarized C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site.
-
Modulated Permeability: By fine-tuning pKa and LogD, chemists can optimize a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[3][5]
Experimental Protocols
Accurate experimental determination of these properties is paramount for making informed decisions in drug design.
Protocol 1: pKa Determination by Potentiometric Titration
This method is considered a gold standard for its precision and accuracy.[22][23][24]
Methodology:
-
Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4, 7, and 10.[22]
-
Sample Preparation: Prepare a ~1 mM solution of the fluorinated pyrrolidine hydrochloride salt in deionized water or a suitable co-solvent if solubility is low.[22][24] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[22]
-
Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring. Immerse the calibrated pH electrode.
-
Titrant Addition: Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH).[24][25]
-
Data Recording: Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[22]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at the half-equivalence point. This is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[22][24]
-
Replication: Perform a minimum of three titrations to ensure reproducibility and report the average pKa with standard deviation.[22]
Caption: Workflow for LogD determination by shake-flask method.
Protocol 2: LogD Determination by Shake-Flask Method
This classic "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[18][26][27]
Methodology:
-
Solvent Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[18][19] This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[18][19] Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v). The final concentration should be within the analytical detection range.
-
Equilibration: Cap the vial and shake vigorously using a mechanical shaker for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[17][27]
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.[27]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the aqueous buffer phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[27]
-
Calculation: The LogD is calculated using the formula: LogD = log10 (Concentration in n-octanol / Concentration in aqueous buffer).[19]
Conclusion
The strategic incorporation of fluorine into the pyrrolidine scaffold provides medicinal chemists with a versatile and powerful toolkit for optimizing drug-like properties. By understanding the fundamental principles of induction and stereoelectronics, researchers can rationally modulate basicity, conformation, and lipophilicity. These modulations directly impact critical endpoints such as metabolic stability and target affinity.[3][6][11] The rigorous experimental determination of pKa and LogD, using standardized protocols, is essential for validating design hypotheses and advancing potent, selective, and effective therapeutic candidates.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 16. raineslab.com [raineslab.com]
- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. applications.emro.who.int [applications.emro.who.int]
- 26. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Note & Protocols: Incorporation of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine into Peptides for Enhanced Structural and Physicochemical Properties
An Application Guide for Researchers and Drug Development Professionals
Abstract
The strategic introduction of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of conformation, stability, and biological activity.[1] Fluorinated amino acid analogues, in particular, have garnered significant interest due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability and altered basicity.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine, a proline-like building block featuring a gem-difluoro modification. We detail its integration into peptide chains using both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies. The causality behind critical experimental choices is explained to provide researchers with a robust framework for synthesizing novel, structurally defined peptides with therapeutic potential.
Introduction: The Strategic Advantage of Fluorinated Pyrrolidine Scaffolds
The development of peptide therapeutics often faces challenges related to poor metabolic stability and undefined solution-state structures. The incorporation of constrained, fluorinated building blocks like this compound directly addresses these issues.
-
Conformational Rigidity: The pyrrolidine ring acts as a proline mimetic, inducing specific turns in the peptide backbone. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.
-
Metabolic Stability: The gem-difluoro group at the C4 position sterically shields adjacent peptide bonds from enzymatic degradation by proteases. Furthermore, fluorine's high electronegativity can protect against oxidative metabolism.[3]
-
Modulation of Physicochemical Properties: The C-F bond can influence the acidity of nearby protons and alter the lipophilicity of the peptide, potentially improving cell permeability and bioavailability.[4][5] The gem-difluoro group is a known bioisostere for a carbonyl group, offering unique design possibilities.[6]
This building block is protected with a tert-butyloxycarbonyl (Boc) group, making it ideally suited for synthesis strategies that utilize acid-labile Nα-protection.[7][]
Core Chemical Principles
Boc-Based Synthesis Strategy
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis. Its key feature is its stability under basic and nucleophilic conditions but its clean and efficient removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[7][9]
The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen by TFA, followed by the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to release the free amine.[9] This strategy is orthogonal to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is removed by bases like piperidine.[10][11] While Fmoc-SPPS is more common today, Boc-SPPS can be advantageous for synthesizing hydrophobic or aggregation-prone sequences, as the protonated amine terminus after deprotection can disrupt interchain hydrogen bonding.[12]
Peptide Bond Formation (Coupling)
The formation of a peptide bond between a free amine and a carboxylic acid requires an activating agent to convert the carboxylate into a reactive species susceptible to nucleophilic attack. Common coupling reagents used in Boc-SPPS include:
-
Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[12][13]
-
Uronium/Phosphonium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient and rapid, making them suitable for sterically hindered couplings.[13] HATU is particularly effective for challenging sequences due to the formation of a highly reactive OAt-ester intermediate.[13]
The choice of coupling reagent depends on the specific amino acids being coupled, with more robust reagents like HATU being reserved for potentially difficult steps, such as coupling a bulky amino acid to the aminomethyl group of the pyrrolidine building block.
Experimental Protocols & Workflows
Protocol 1: Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound onto a resin-bound peptide. The process involves repeated cycles of deprotection, neutralization, and coupling.
Caption: Workflow for Boc-SPPS incorporating the target building block.
| Reagent/Material | Purpose |
| MBHA or PAM resin | Solid support for peptide synthesis |
| This compound | Building block to be incorporated |
| Boc-protected amino acids | Standard peptide building blocks |
| Dichloromethane (DCM) | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions |
| Trifluoroacetic acid (TFA) | Boc deprotection reagent |
| N,N-Diisopropylethylamine (DIEA) | Neutralization base |
| HBTU/HOBt or HATU/HOAt | Coupling activators |
| Ninhydrin test kit | To monitor reaction completion |
| Anhydrous HF or TFMSA | Final cleavage from resin |
-
Resin Swelling: Swell the resin (e.g., MBHA resin, 0.1 mmol scale) in DCM (10 mL/g resin) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add 10% DIEA in DCM (v/v) and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to prepare for coupling.
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve the preceding Boc-amino acid (e.g., Boc-Ala-OH, 3 equiv.), HBTU (3 equiv.), and HOBt (3 equiv.) in a minimal volume of DMF. Add DIEA (6 equiv.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected amine on the (R)-H-2-(aminomethyl)-4,4-difluoropyrrolidine-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a ninhydrin test. A negative result (yellow) indicates complete coupling. If the test is positive (blue), extend the coupling time or perform a double coupling.
-
Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole). This step requires specialized equipment and safety precautions.[7][15]
Protocol 2: Incorporation via Solution-Phase Synthesis
Solution-phase synthesis is useful for creating specific peptide fragments or for larger-scale synthesis. This protocol outlines the coupling of an N-terminally protected amino acid to the free amine of the pyrrolidine building block after its own Boc group has been removed.
Caption: Solution-phase synthesis of a dipeptide fragment.
-
Deprotection of the Building Block:
-
Dissolve this compound (1.0 equiv.) in DCM (10 mL per mmol).
-
Add TFA (10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS confirms the complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude amine TFA salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve an Nα-protected amino acid (e.g., Boc-Phe-OH, 1.0 equiv.), EDC (1.2 equiv.), and HOBt (1.2 equiv.) in DCM.[12] Cool the mixture to 0 °C.
-
Dissolve the crude amine TFA salt from step 1 in DCM and add DIEA (2.5 equiv.) to neutralize the salt and act as a base for the coupling.
-
Add the neutralized amine solution to the activated amino acid solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
-
Workup and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide fragment by flash column chromatography.
-
Characterization of the Final Peptide
To ensure the successful synthesis and purity of the final peptide containing the difluoropyrrolidine moiety, a combination of analytical techniques is essential.
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of the desired peptide and assess its purity.[16][17] |
| High-Resolution MS | To obtain an accurate mass measurement, confirming the elemental composition. |
| ¹H and ¹³C NMR | To verify the overall structure of the peptide. |
| ¹⁹F NMR | To provide a clear signal confirming the incorporation and chemical environment of the gem-difluoro group. |
| Analytical RP-HPLC | To determine the final purity of the peptide, often used for quality control.[18] |
| Amino Acid Analysis | To confirm the amino acid composition and stoichiometry of the final product. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance from the pyrrolidine ring or adjacent amino acids. | Extend the coupling time. Perform a second coupling (double couple). Switch to a more powerful coupling reagent like HATU. |
| Low Yield after Cleavage | Premature cleavage of the peptide from the resin during repeated TFA steps. | Use a more acid-stable resin, such as PAM resin, instead of the standard Merrifield resin.[15] Ensure TFA exposure time is not excessively long. |
| Side Product Formation | Alkylation of sensitive residues (Trp, Met, Cys) by the tert-butyl cation during deprotection. | Add scavengers (e.g., 1-2% triisopropylsilane or ethanedithiol) to the TFA deprotection solution.[15][19] |
| Racemization | Over-activation or prolonged exposure to base during coupling. | Use HOBt or HOAt as an additive with your coupling reagent. Minimize pre-activation time. Avoid excess base. |
Conclusion
The incorporation of this compound offers a powerful strategy for designing peptides with enhanced conformational stability and improved drug-like properties. The Boc-based protocols detailed in this guide provide a validated starting point for both solid-phase and solution-phase synthesis. By understanding the underlying chemical principles and potential challenges, researchers can effectively utilize this versatile building block to advance the frontiers of peptide-based therapeutics and chemical biology.
References
- 1. sciforum.net [sciforum.net]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 17. mdpi.com [mdpi.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note: Strategic Incorporation of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine in Solid-Phase Peptide Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Chemical Space of Peptides
The therapeutic and biological potential of peptides is often enhanced by the introduction of non-proteinogenic amino acids and structural scaffolds. These modifications can confer valuable properties, including increased metabolic stability, enhanced binding affinity, and controlled conformational rigidity. Fluorinated amino acids, in particular, are powerful tools in peptide design. The unique stereoelectronic properties of fluorine can profoundly influence the pucker of proline-like rings and the cis/trans isomerization of preceding amide bonds, thereby shaping the peptide's secondary structure.[1][2]
This application note details the strategic incorporation of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine , a chiral difluorinated diamine scaffold, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). Unlike a standard α-amino acid, this building block is incorporated via its primary aminomethyl group, creating a unique linkage. Subsequent removal of the Boc protecting group exposes the ring's secondary amine, allowing for peptide chain elongation or branching. This methodology enables the synthesis of novel peptide architectures with a conformationally constrained, gem-difluorinated pyrrolidine moiety at a specific position, offering a new vector for drug discovery and development professionals to explore.
Properties and Handling of the Building Block
The successful incorporation of any non-standard residue begins with a clear understanding of its chemical properties and proper handling.
| Property | Value |
| IUPAC Name | (R)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
| Abbreviation | Boc-(R)-AmDFP-OH |
| CAS Number | Not broadly available; source from specialized suppliers |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ |
| Molecular Weight | 236.26 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) to prevent degradation from moisture and atmospheric CO₂. |
| Handling | Use standard personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area or fume hood. Avoid breathing vapors. |
Core Synthesis Strategy: A Two-Stage Incorporation Workflow
The incorporation of Boc-(R)-AmDFP-OH is a multi-step process that differs significantly from standard amino acid coupling. The primary amine of the aminomethyl group is first acylated by the C-terminus of the resin-bound peptide. Following this, the Boc group on the pyrrolidine nitrogen is removed, and the newly exposed secondary amine serves as the nucleophile for the next coupling cycle.
References
Application Notes and Protocols: A Guide to the Boc Deprotection of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Introduction: The Significance of Fluorinated Pyrrolidines and the Critical Role of Boc Deprotection
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[2] The strategic introduction of fluorine atoms into the pyrrolidine core, as seen in (R)-2-(aminomethyl)-4,4-difluoropyrrolidine, can further modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3]
The synthesis of these valuable building blocks often involves the use of protecting groups to mask reactive functionalities during chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a range of conditions and its facile removal under acidic conditions.[4] The successful deprotection of the Boc group is a crucial final step to unmask the primary amine of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine, yielding the desired product for subsequent applications in drug discovery and development.
This application note provides a comprehensive guide to the Boc deprotection of this compound, detailing two robust protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, offer troubleshooting advice for common challenges, and outline methods for reaction monitoring and product characterization.
Mechanistic Insights: The Acid-Catalyzed Cleavage of the Boc Group
The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[5] The mechanism involves three key steps:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl.[5][6]
-
Carbocation Formation: This initial protonation renders the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[6][7] The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5][6]
It is important to note that the tert-butyl cation generated during the reaction is a reactive electrophile that can potentially lead to side reactions, such as the alkylation of nucleophilic sites on the substrate or product.[8][9] The use of scavengers can mitigate these unwanted side reactions, although for many simple deprotections, they may not be necessary.[8]
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The choice between them often depends on the scale of the reaction, the desired final salt form of the product, and the downstream application.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for Boc deprotection, often favored for its speed and the volatility of the reagents, which simplifies work-up.[4][10]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cool the solution to 0 °C in an ice bath. This is a precautionary measure for potentially sensitive substrates.[5]
-
Slowly add an equal volume of TFA to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[11]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours.[12][13] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5][13]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5]
-
To obtain the free amine, dissolve the residue in a suitable organic solvent like ethyl acetate or DCM and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.[5][13]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected (R)-2-(aminomethyl)-4,4-difluoropyrrolidine.[5][13]
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also very effective and often results in the precipitation of the product as its hydrochloride salt, which can be a convenient method of isolation and purification.[8][13]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place this compound in a round-bottom flask with a magnetic stir bar.
-
Add a solution of 4M HCl in 1,4-dioxane. The substrate can be dissolved in a minimal amount of a co-solvent if necessary, but it is often added directly to the acidic solution.
-
Stir the mixture at room temperature for 1 to 4 hours.[12][13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[13]
Data Presentation
The following table summarizes the key parameters for the two described Boc deprotection protocols.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Primary Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 30 minutes - 2 hours[13] | 1 - 4 hours[13] |
| Work-up | Aqueous basic wash[5][13] | Filtration of precipitated salt[13] |
| Typical Yield | >90% | >90% |
| Final Product Form | Free amine | Hydrochloride salt |
Visualization of the Experimental Workflow
Caption: Workflow for Boc deprotection using TFA/DCM.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid concentration or stoichiometry.[5] - Inadequate reaction time or temperature.[5] - Steric hindrance around the Boc group.[5] | - Increase the concentration of the acid or the reaction time.[8] - Consider switching to a stronger acid system if necessary.[8] - For sterically hindered substrates, prolonged reaction times or slightly elevated temperatures may be required.[8] |
| Side Product Formation (t-Butylation) | The electrophilic tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[8] | - Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[8] |
| Product is a Sticky Oil or Difficult to Isolate | The product may be hygroscopic or have poor crystallinity as the free base or salt. | - For Method A, after evaporation of TFA, co-evaporate with a solvent like toluene multiple times to ensure complete removal of residual acid.[5] - For Method B, if the HCl salt does not precipitate, try adding a non-polar solvent like diethyl ether to induce precipitation.[5] |
| Difficulty in Neutralizing the Reaction | A large excess of acid was used. | - Use a saturated NaHCO₃ solution and add it slowly and carefully with vigorous stirring until CO₂ evolution ceases.[5] |
Safety Precautions
Trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[14][15][16][17] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable for low volumes), safety goggles, and a lab coat.[14][15] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][16] Ensure that an emergency eyewash station and safety shower are readily accessible.[16][17]
Conclusion
The Boc deprotection of this compound is a fundamental and reliable transformation that provides access to a valuable chiral building block for drug discovery. The choice between using TFA in DCM or HCl in dioxane will depend on the specific requirements of the subsequent synthetic steps and the desired final form of the product. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently perform this critical deprotection step.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC deprotection [hi.bzchemicals.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. amherst.edu [amherst.edu]
- 16. fishersci.com [fishersci.com]
- 17. nj.gov [nj.gov]
Application Notes and Protocols for Coupling Reactions with (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents to optimize interactions with biological targets. The strategic introduction of fluorine atoms into such scaffolds has become a powerful tool in drug design.[2][3][4] The high electronegativity of fluorine can significantly alter the physicochemical properties of a molecule, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, which can increase a drug's half-life.[3]
-
Basicity (pKa) Modulation: The strong electron-withdrawing nature of gem-difluoro groups lowers the pKa of nearby amines, reducing their basicity. This can improve bioavailability by increasing the proportion of the neutral, membrane-permeant form of the drug at physiological pH.[2]
-
Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and selectivity.[2]
-
Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of the pyrrolidine ring, locking it into a more biologically active conformation.[5][6]
(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chiral building block that leverages these advantages. The gem-difluoro group at the 4-position is expected to lower the basicity of the primary amine at the 2-position, making it an electron-deficient amine. This property, while beneficial for the pharmacokinetic profile of the final molecule, presents a challenge for its synthetic coupling reactions. Standard amide bond formation and reductive amination protocols may require optimization to achieve high yields.
This technical guide provides a comprehensive overview of the synthesis and application of this compound in key coupling reactions. It offers detailed, field-proven protocols, explains the rationale behind experimental choices, and provides comparative data to aid researchers in developing robust synthetic routes.
Physicochemical Properties
While experimental data for this compound is not extensively published, its properties can be inferred from its structure and from data on analogous compounds.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | - |
| Molecular Weight | 236.26 g/mol | [5] |
| Appearance | Likely a solid or oil | Based on non-fluorinated analogues[7] |
| pKa of the primary amine | Lower than non-fluorinated analogue | The electron-withdrawing gem-difluoro group significantly reduces the basicity of the amine.[2][8] |
| Solubility | Soluble in common organic solvents (DCM, DMF, THF) | Inferred from similar Boc-protected amines. |
| Storage | 2-8°C, under inert atmosphere | Recommended for Boc-protected amines to prevent degradation.[5] |
Synthesis of this compound
The synthesis of the title compound can be logically inferred from the well-established chemistry of proline derivatives, starting from the commercially available (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid.[6][9] The key transformation is the reduction of the carboxylic acid to a primary amine. This can be achieved through a multi-step sequence involving the formation of an activated intermediate followed by reduction.
Caption: Inferred synthetic workflow for the target molecule.
Protocol 1: Synthesis via Amide Reduction
This protocol outlines a reliable method for the conversion of the carboxylic acid to the primary amine via an amide intermediate.
Step 1: Amide Formation
-
To a solution of (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) at -15 °C under an inert atmosphere (N₂ or Ar), add N-methylmorpholine (NMM) (1.1 eq).
-
Slowly add isobutyl chloroformate (1.05 eq) dropwise, maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 30 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, prepare a solution of ammonium chloride (NH₄Cl) (1.5 eq) and NMM (1.5 eq) in water and THF (1:1 mixture).
-
Add the ammonium salt solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxamide.
Step 2: Amide Reduction
-
To a solution of the crude carboxamide (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 2.0-3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.
-
Stir the mixture for 1 hour at room temperature.
-
Basify the mixture with aqueous NaOH solution (e.g., 2 M) to pH > 10.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Application in Amide Bond Formation
The primary amine of this compound is electron-deficient due to the inductive effect of the gem-difluoro group. This reduced nucleophilicity can make amide coupling reactions sluggish. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high yields. Uronium/aminium salt-based reagents like HATU are often effective for coupling with electron-deficient amines.[10][11]
References
- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H17F2NO3 | CID 20648576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 536747-87-2|(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine as a Premier Chiral Building Block
Abstract
(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine has emerged as a high-value chiral building block for medicinal chemists engaged in modern drug discovery. Its unique architecture, which combines the conformational rigidity of a pyrrolidine ring, the stereochemical definition at the C2 position, and the metabolic and electronic modulation conferred by gem-difluorination, makes it a powerful tool for optimizing drug candidates. This guide provides an in-depth analysis of the strategic advantages of this scaffold, highlights its application in the synthesis of targeted therapeutics such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and furnishes detailed, field-tested protocols for its synthetic manipulation.
The Strategic Value Proposition: Why Choose This Scaffold?
The selection of a building block is a critical decision in a drug discovery campaign. This compound offers a convergence of desirable properties that address common challenges in lead optimization.
-
The Pyrrolidine Core: The five-membered, saturated pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1] Its non-planar, puckered nature provides three-dimensional character, allowing for more precise exploration of protein binding pockets compared to flat, aromatic systems.[1]
-
Gem-Difluorination at C4: The introduction of a CF₂ group is a cornerstone of modern medicinal chemistry.[2][3] In this scaffold, it serves multiple functions:
-
Metabolic Shield: The C-F bond is exceptionally strong, making the C4 position resistant to metabolic oxidation, a common liability for aliphatic rings.[2]
-
Conformational Locking: The steric bulk and stereoelectronic effects of the two fluorine atoms constrain the pseudorotation of the pyrrolidine ring, pre-organizing the molecule into a preferred conformation. This can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen (after Boc deprotection), which can fine-tune its potential to act as a hydrogen bond acceptor or participate in ionic interactions.[3]
-
-
Defined (R)-Stereochemistry: The fixed stereocenter at C2 is essential for enantioselective interactions with chiral biological targets like enzymes and receptors, ensuring target specificity and reducing the risk of off-target effects associated with the other enantiomer.
-
Orthogonal Protective Groups: The primary amine is presented as a stable Boc-protected aminomethyl group, while the ring nitrogen is also protected by the same Boc group. This allows for selective deprotection and functionalization. The primary amine can be readily accessed for amide coupling, while a subsequent, harsher deprotection step can reveal the ring nitrogen for further modification.
Caption: Key features of the this compound scaffold.
Physicochemical Data
A summary of the key physicochemical properties for the parent carboxylic acid, (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid, is presented below as a close analogue.
| Property | Value | Source |
| CAS Number | 536747-87-2 | [4] |
| Molecular Formula | C₁₀H₁₅F₂NO₄ | [4] |
| Molecular Weight | 251.23 g/mol | [5] |
| IUPAC Name | (2R)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | [4] |
| Appearance | White to off-white solid | Generic |
| Storage | 2-8°C, under inert atmosphere | Generic |
Application Highlight: A Building Block for DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a major class of oral anti-hyperglycemic agents used to treat type 2 diabetes.[6][7] They function by preventing the degradation of incretin hormones, which regulate glucose homeostasis.[8] The active site of DPP-4 is often described as having distinct S1 and S2 pockets. Many inhibitors utilize a proline-like motif to occupy the S1 pocket, which has a preference for such rings.[6]
Our building block is ideally suited for this application. The difluoropyrrolidine ring can serve as a superior proline mimic for the S1 pocket, while the aminomethyl group provides a perfect handle for introducing substituents that can engage the S2 pocket, a common strategy for enhancing potency and selectivity.
Caption: Conceptual model of the scaffold binding to the DPP-4 enzyme active site.
Detailed Experimental Protocols
The following protocols provide robust, step-by-step methodologies for the most common synthetic transformations involving this building block.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the efficient formation of an amide bond between the primary amine of the building block and a generic carboxylic acid using HATU, a highly effective coupling reagent.[9]
Materials:
-
This compound
-
Carboxylic Acid (R-COOH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% Lithium Chloride (LiCl) aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolution & Pre-activation: Add anhydrous DMF to dissolve the solids. Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15-20 minutes.
-
Scientist's Note: This pre-activation step is critical. HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. DIPEA acts as a non-nucleophilic base to neutralize the generated acid and facilitate the reaction.
-
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 5% aqueous LiCl solution and extract with ethyl acetate (3x).
-
Scientist's Note: The LiCl wash is essential for removing the high-boiling point DMF solvent from the organic layer.
-
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide product.
Caption: Workflow for HATU-mediated amide coupling protocol.
Protocol 2: Boc Group Deprotection
This protocol details the removal of the Boc protecting group from the pyrrolidine nitrogen using acidic conditions. This step is typically performed after the primary amine has been functionalized.
Materials:
-
Boc-protected pyrrolidine substrate (from Protocol 1)
-
4M HCl in 1,4-Dioxane (or Trifluoroacetic Acid - TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of 1,4-Dioxane (or DCM if using TFA).
-
Acid Addition: Add an excess of 4M HCl in 1,4-Dioxane (e.g., 10 equivalents) to the solution. If using TFA, a mixture of TFA/DCM (1:1) is effective.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Effervescence (isobutylene gas) should be observed. Monitor the reaction by TLC or LC-MS.
-
Scientist's Note: The Boc group is designed to be stable to many reaction conditions but readily cleaved under strong acid. The tert-butyl carbocation that is formed is trapped by the counter-ion or scavenged, evolving as gaseous isobutylene.[10]
-
-
Concentration/Precipitation: Once the reaction is complete, concentrate the mixture under reduced pressure. The product will often be the hydrochloride salt. To isolate, add a large volume of cold diethyl ether to precipitate the salt.
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Neutralization (Optional): If the free base is required for the next step, the hydrochloride salt can be dissolved in DCM or EtOAc and washed carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. The organic layer is then dried and concentrated to yield the free amine.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Amide Coupling | - Incomplete activation of carboxylic acid.- Reagents/solvents not anhydrous.- Steric hindrance. | - Increase pre-activation time.- Use freshly opened anhydrous solvents.- Switch to a more potent coupling agent (e.g., COMU) or increase reaction temperature slightly (e.g., to 40°C). |
| Side Product Formation | - Epimerization of an adjacent chiral center on the carboxylic acid.- Reaction of DIPEA with the active ester. | - Add HOBt or OxymaPure as an additive to suppress racemization.- Ensure the amine is added promptly after the pre-activation step. |
| Incomplete Boc Deprotection | - Insufficient acid or reaction time.- Acid-labile groups elsewhere in the molecule. | - Increase equivalents of acid or reaction time.- If other sensitive groups are present, consider alternative protecting groups in the synthetic design. |
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid 97% | CAS: 536747-87-2 | AChemBlock [achemblock.com]
- 5. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Application of Fluorinated Scaffolds in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in contemporary drug discovery. This guide provides an in-depth exploration of the multifaceted roles of fluorine in medicinal chemistry, moving beyond a simple recitation of its benefits to a nuanced discussion of its strategic application. We will delve into the profound influence of fluorine on a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, acidity (pKa), and conformational preferences. Through detailed case studies of FDA-approved drugs, this document will illustrate how the unique attributes of fluorine have been leveraged to overcome common drug development hurdles. Furthermore, we will provide actionable, field-proven experimental protocols for assessing the impact of fluorination, empowering researchers to rationally design and evaluate the next generation of therapeutics.
The Fluorine Advantage: A Paradigm Shift in Drug Design
The deliberate introduction of fluorine into a drug candidate is a powerful strategy for fine-tuning its molecular properties to enhance its therapeutic profile.[1][2] The unique characteristics of the fluorine atom, being the most electronegative element and having a van der Waals radius similar to that of hydrogen, allow for its substitution without significant steric hindrance.[2][3] This seemingly subtle modification can lead to dramatic improvements in a drug's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[4]
The rationale for incorporating fluorine extends across several key areas of drug optimization:
-
Enhanced Metabolic Stability: One of the most celebrated applications of fluorination is the "metabolic blocking" effect.[2][5] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[5] By strategically placing fluorine at metabolically vulnerable positions, or "soft spots," the metabolic degradation of a drug can be significantly slowed, leading to a longer half-life and improved bioavailability.[1][5]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity exerts a strong inductive effect, which can be harnessed to modulate the acidity (pKa) of nearby functional groups.[1][6] This can have profound implications for a drug's solubility, membrane permeability, and target engagement.[7] Furthermore, the introduction of fluorine can alter a molecule's lipophilicity (LogP), a critical parameter influencing its absorption and distribution.[6][8] While a single fluorine substitution often slightly increases lipophilicity, the effect is highly context-dependent and can be tailored by the degree and pattern of fluorination.[9][10]
-
Improved Binding Affinity and Selectivity: The polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions with protein targets, thereby enhancing binding affinity.[9] Fluorine can also influence the conformation of a molecule, stabilizing bioactive conformations that fit more precisely into a target's binding pocket, a phenomenon often attributed to the gauche effect.[9] This conformational restriction can lead to increased potency and selectivity.[9]
-
Enhanced Bioavailability and CNS Penetration: By optimizing lipophilicity and metabolic stability, fluorination can significantly improve a drug's oral bioavailability.[1] For central nervous system (CNS) drugs, the strategic placement of fluorine can enhance penetration across the blood-brain barrier.[11]
The following diagram illustrates the multifaceted impact of fluorination on drug properties:
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Incorporation of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine into Small Molecules
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties.[1] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1][2] Among the various fluorinated motifs, the gem-difluoro group (CF₂) has emerged as a particularly valuable bioisostere for methylene (CH₂), carbonyl (C=O), or ether oxygen functionalities.[3] This strategic replacement can profoundly influence a molecule's conformation and electronic distribution, leading to enhanced pharmacokinetic profiles and target engagement.[3][4]
This guide focuses on (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine , a chiral building block that synergistically combines the benefits of the pyrrolidine scaffold with the strategic placement of a gem-difluoro group. The pyrrolidine ring, a prevalent motif in numerous bioactive compounds, provides a rigid, three-dimensional structure that can effectively explore chemical space.[5] The gem-difluorination at the 4-position introduces polarity, modulates the basicity of the ring nitrogen, and can block potential sites of metabolism without significantly increasing steric bulk. This application note provides a comprehensive overview of the properties of this building block and detailed protocols for its successful incorporation into diverse molecular architectures.
Physicochemical Properties and Strategic Advantages
The introduction of the 4,4-difluoro moiety imparts distinct physicochemical properties compared to its non-fluorinated analogue. These modifications are critical for rational drug design and lead optimization.
| Property | Effect of 4,4-Difluorination | Rationale & Implication in Drug Design |
| Basicity (pKa) | Lowered pKa of the pyrrolidine nitrogen | The strong electron-withdrawing effect of the two fluorine atoms reduces the electron density on the nitrogen, making it less basic. This can be advantageous for avoiding off-target interactions (e.g., hERG channel binding) and improving cell permeability. |
| Lipophilicity (LogP) | Context-dependent, often increased | While fluorine is highly electronegative, the replacement of C-H bonds with C-F bonds can increase lipophilicity.[1] This modulation can be used to optimize solubility, permeability, and plasma protein binding. The precise effect is influenced by the surrounding molecular environment.[4] |
| Metabolic Stability | Increased | The C-F bond is significantly stronger than a C-H bond, making the 4-position of the pyrrolidine ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved half-life and oral bioavailability.[1] |
| Conformation | Induces a specific ring pucker | The gem-difluoro group can influence the conformational preference of the pyrrolidine ring, locking it into a specific geometry that may be optimal for binding to a biological target. |
| Hydrogen Bond Acceptor | C-F bonds can act as weak H-bond acceptors | The polarized C-F bonds can participate in weak hydrogen bonding interactions within a protein binding pocket, potentially increasing binding affinity and selectivity.[3] |
Synthesis of the Building Block
While a definitive multi-kilogram scale synthesis is proprietary, a plausible and efficient route to this compound starts from the commercially available (R)-1-Boc-4-oxo-pyrrolidine-2-carboxylic acid. The synthesis leverages established fluorination and functional group manipulation techniques.
References
Introduction: The Strategic Advantage of Fluorination in Chiral Pyrrolidine Catalysis
An In-Depth Guide to Asymmetric Synthesis with (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine: Applications and Protocols
The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, with L-proline and its derivatives celebrated for their ability to mimic enzymatic transformations and forge stereogenic centers with high fidelity.[1][2] These catalysts typically operate through covalent aminocatalysis, proceeding via enamine or iminium ion intermediates.[3] this compound emerges as a sophisticated building block within this class, designed to leverage the unique physicochemical properties of fluorine to overcome challenges faced by its non-fluorinated counterparts.
The introduction of a gem-difluoro group at the C4 position of the pyrrolidine ring is a deliberate strategic choice, not a minor substitution. Fluorine's high electronegativity imparts significant electronic effects that propagate through the scaffold.[4] Specifically, the C-F bonds induce a strong electron-withdrawing effect, which lowers the pKa of the pyrrolidine nitrogen. This modulation of basicity can have profound implications for the kinetics and equilibrium of enamine formation, potentially increasing catalyst turnover rates. Furthermore, the 4,4-difluoro substitution imposes significant conformational rigidity on the five-membered ring. This "conformational locking" can reduce the number of available transition state conformations, leading to a more organized and predictable stereochemical environment and, consequently, higher enantioselectivity in catalytic transformations.[5]
This guide provides a comprehensive overview of the potential applications of this compound as a precursor for advanced, bifunctional organocatalysts. We will detail the synthesis of these catalysts and provide robust protocols for their application in key asymmetric C-C bond-forming reactions, grounded in the principles established by their non-fluorinated analogues.[6][7]
Part 1: Synthesis of Advanced Bifunctional Organocatalysts
The primary utility of this compound is as a chiral scaffold for creating catalysts that feature a second functional group capable of non-covalent interaction. This bifunctionality allows for a "push-pull" mechanism where the pyrrolidine nitrogen activates the nucleophile (e.g., a ketone) by forming an enamine, while a hydrogen-bond donor moiety simultaneously activates the electrophile.[8]
Application 1.1: Synthesis of a Bifunctional Thiourea-Amine Catalyst
Thiourea groups are exceptional hydrogen-bond donors, capable of forming strong, dual H-bonds with electrophiles like nitroolefins, effectively lowering their LUMO and increasing their reactivity.[9]
Caption: Workflow for synthesizing a bifunctional thiourea catalyst.
Step 1: Synthesis of 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene
-
To a stirred solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM, ~0.5 M) at room temperature, add calcium carbonate (2.0 eq).
-
Slowly add a solution of thiophosgene (1.1 eq) in DCM.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude isothiocyanate, which is typically used in the next step without further purification.
Step 2: Coupling with the Chiral Amine
-
Dissolve the crude isothiocyanate (1.0 eq) in DCM (~0.2 M).
-
To this solution, add a solution of this compound (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting amine is consumed, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the Boc-protected thiourea catalyst.
Step 3: Boc Group Deprotection
-
Dissolve the purified Boc-protected thiourea (1.0 eq) in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete deprotection.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final bifunctional thiourea catalyst.
Part 2: Application in Key Asymmetric Transformations
The synthesized bifunctional catalysts are powerful tools for constructing chiral molecules. Their efficacy is demonstrated in fundamental C-C bond-forming reactions.
Application 2.1: Asymmetric Michael Addition of Ketones to Nitroolefins
The conjugate addition of ketones to nitroolefins is a benchmark reaction for evaluating the performance of organocatalysts, producing valuable γ-nitroketones which are precursors to chiral amines and other functional groups.[10]
Caption: Organocatalytic cycle for the asymmetric Michael addition.
-
In a dry vial, add the synthesized bifunctional thiourea catalyst (0.02 mmol, 10 mol%).
-
Add the solvent (e.g., toluene or DCM, 1.0 mL).
-
Add cyclohexanone (0.4 mmol, 2.0 eq).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 eq).
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion (typically 12-48 hours), concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
The following data is representative of what can be expected for this class of catalyst, based on results from highly efficient non-fluorinated analogues.[11] The C4-difluoro substitution is hypothesized to maintain or enhance these selectivities due to increased conformational rigidity.
| Entry | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | Toluene | 25 | >95 | >95:5 | >95 |
| 2 | Acetone | trans-β-nitrostyrene | DCM | 0 | >90 | N/A | >92 |
| 3 | Cyclopentanone | (E)-2-(2-nitrovinyl)thiophene | CHCl₃ | 25 | >95 | >95:5 | >96 |
Part 3: Mechanistic Insights—The Role of the C4-gem-Difluoro Group
The superior performance of fluorinated organocatalysts can be attributed to specific interactions within the stereodetermining transition state. The electron-withdrawing fluorine atoms influence the pyrrolidine ring pucker, favoring a conformation that optimizes the catalyst's geometry for facial discrimination.
In the Michael addition transition state, the thiourea moiety activates the nitroolefin via dual hydrogen bonding. Simultaneously, the enamine, formed from the ketone and the catalyst's secondary amine, approaches the electrophile. The C4-gem-difluoro group helps to lock the C2-aminomethyl side chain in a pseudo-axial orientation that effectively shields one face of the enamine. This steric blockade directs the incoming electrophile to the opposite, less hindered face, leading to high enantioselectivity.
Caption: Model of the stereodetermining transition state.
Conclusion
This compound is a highly promising, next-generation building block for asymmetric organocatalysis. By strategically incorporating gem-difluorination, it offers a pathway to catalysts with enhanced conformational stability and modulated electronic properties. The protocols detailed herein for the synthesis of bifunctional thiourea catalysts and their application in the asymmetric Michael addition provide a robust framework for researchers to harness the unique advantages of this fluorinated scaffold. The exploration of these catalysts is expected to contribute significantly to the development of more efficient and selective synthetic methodologies for producing enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis | Semantic Scholar [semanticscholar.org]
- 4. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: A Multi-Nuclear NMR Approach for the Structural Characterization of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The pyrrolidine ring, a privileged scaffold in numerous pharmaceuticals, becomes a particularly valuable building block when fluorinated. The target of this guide, (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine, combines the chirality of the pyrrolidine core, the strategic placement of a gem-difluoro group, and orthogonal protecting groups (Boc and a primary amine), making it a versatile intermediate for complex drug candidates.
However, the very features that make this molecule attractive also introduce significant challenges for its structural characterization. The presence of the C4 gem-difluoro group creates complex spin systems that require a sophisticated, multi-nuclear Nuclear Magnetic Resonance (NMR) strategy for unambiguous structure elucidation. This application note serves as an in-depth guide for researchers, providing both the theoretical rationale and field-proven protocols for the comprehensive NMR characterization of this molecule and its reaction products.
The Unique Challenge of Fluorine in NMR Spectroscopy
Characterizing organofluorine compounds requires a specialized approach beyond standard ¹H and ¹³C NMR.[2][3] The ¹⁹F nucleus possesses highly favorable NMR properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[4][5] However, its behavior introduces distinct complexities:
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, offering excellent signal dispersion but requiring a wider spectral width for acquisition.[4][6]
-
Large Coupling Constants: Spin-spin coupling constants involving fluorine (J-HF, J-CF, and J-FF) are typically much larger than their J-HH counterparts and can occur over multiple bonds (long-range coupling).[4][7][8] This complicates ¹H and ¹³C spectra, often turning simple multiplets into complex, higher-order patterns that are difficult to interpret directly.
-
Diastereotopicity: In a chiral molecule like the target compound, the two fluorine atoms of the CF₂ group are chemically non-equivalent (diastereotopic). This means they will have different chemical shifts and will couple to each other, further splitting the signals.
A successful characterization hinges on leveraging a suite of 1D and 2D NMR experiments to deconstruct these complex spin systems.
Comprehensive Experimental Workflow
A robust workflow ensures that all necessary data is acquired efficiently for complete structural assignment. The process involves a logical progression from simple 1D experiments to more complex 2D correlations.
Caption: Recommended workflow for NMR data acquisition and analysis.
Detailed Experimental Protocols
These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Protocol 1: Sample Preparation
The choice of solvent is critical as it can influence chemical shifts.[1] Chloroform-d (CDCl₃) is a common starting point for this class of compounds.
-
Weighing: Accurately weigh 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial.
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube. For ¹⁹F NMR, a quartz tube can sometimes improve signal quality, but is not strictly necessary.
Protocol 2: 1D NMR Acquisition
-
¹H NMR Spectroscopy:
-
Experiment: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set to ~16 ppm, centered around 5 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 scans for good signal-to-noise.
-
Rationale: This initial spectrum provides an overview of the proton environments and reveals the complex splitting patterns caused by fluorine coupling.
-
-
¹⁹F NMR Spectroscopy:
-
Experiment: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: Set to ~250 ppm. The chemical shift of alkyl-F₂ groups can vary, so a wide window is necessary.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 64-128 scans.
-
Rationale: Proton decoupling simplifies the ¹⁹F spectrum, helping to resolve the signals from the two diastereotopic fluorine atoms and identify their mutual coupling.
-
-
¹³C NMR Spectroscopy:
-
Experiment: Proton-decoupled pulse sequence (e.g., 'zgpg30'). Simultaneous ¹⁹F decoupling may be necessary if the spectrum is overly complex.[9]
-
Spectral Width: Set to ~220 ppm.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-2048 scans, due to the low natural abundance of ¹³C.
-
Rationale: This experiment identifies all unique carbon environments. The C-F coupling is a key diagnostic tool: the C4 signal will appear as a triplet with a very large ¹J-CF coupling constant.
-
Protocol 3: 2D NMR Acquisition
2D NMR is essential for assembling the molecular puzzle.[10]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is used to map out the proton spin systems within the pyrrolidine ring and the aminomethyl side chain.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons. This experiment correlates ¹H and ¹³C signals that are separated by one bond.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons (like the Boc carbonyl and C4) and piecing together different fragments of the molecule.
-
Spectral Interpretation and Expected Data
The following data represents typical expected values based on the analysis of similar fluorinated pyrrolidine structures.[11][12] Actual values may vary based on solvent and experimental conditions.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Key Couplings (J) in Hz |
| Boc Group | 9H | ~1.46 | s | - |
| Pyrrolidine Ring | H5a, H5b | ~3.40 - 3.65 | m | - |
| Pyrrolidine Ring | H3a, H3b | ~2.20 - 2.50 | m (ddt) | ²J-HH, ³J-HH, ³J-HF |
| Pyrrolidine Ring | H2 | ~3.90 - 4.10 | m | ³J-HH |
| Aminomethyl | CH₂-NH₂ | ~2.70 - 2.90 | m | ²J-HH, ³J-HH |
| Amine | NH₂ | ~1.5 (broad) | s | - |
-
Expert Insight: The protons at the C3 position (adjacent to the CF₂ group) will show the most complex splitting. They will be split by their geminal partner (²J-HH), by the C2 proton (³J-HH), and most significantly, by the two diastereotopic fluorine atoms (³J-HF), resulting in a complex multiplet often resembling a doublet of doublet of triplets (ddt).
Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Carbon | Expected Chemical Shift (δ) ppm | Multiplicity (from ¹⁹F) | Key Couplings (J) in Hz |
| Boc Group | C(CH₃)₃ | ~28.5 | s | - |
| Boc Group | C (CH₃)₃ | ~80.0 | s | - |
| Boc Group | C=O | ~155.0 | s | - |
| Pyrrolidine Ring | C5 | ~46.5 | t | ²J-CF ≈ 20-25 Hz |
| Pyrrolidine Ring | C4 | ~124.0 | t | ¹J-CF ≈ 240-250 Hz |
| Pyrrolidine Ring | C3 | ~38.0 | t | ²J-CF ≈ 20-25 Hz |
| Pyrrolidine Ring | C2 | ~60.0 | s | - |
| Aminomethyl | CH₂ | ~45.0 | s | - |
-
Expert Insight: The most diagnostic signal in the ¹³C spectrum is C4. Due to direct coupling with two fluorine atoms, it will appear as a triplet with a very large one-bond coupling constant (¹J-CF) of ~245 Hz. The adjacent carbons (C3 and C5) will also appear as triplets due to two-bond coupling (²J-CF), but with much smaller J-values.[13]
Table 3: Expected ¹⁹F NMR Data (376 MHz, CDCl₃)
| Assignment | Fluorine | Expected Chemical Shift (δ) ppm | Multiplicity | Key Couplings (J) in Hz |
| Pyrrolidine Ring | Fa, Fb | ~ -95 to -110 | ABq, with further coupling | ²J-FF ≈ 240-260 Hz |
-
Expert Insight: Because the C4 fluorine atoms are diastereotopic, they will appear as two distinct signals. These signals will split each other into a doublet (an 'A' part and a 'B' part) due to the large geminal ²J-FF coupling. Each of these doublets will be further split by coupling to the C3 and C5 protons, resulting in a complex pattern known as an AB quartet.
Structural Confirmation with 2D NMR
The following diagram illustrates the key HMBC correlations that unambiguously confirm the connectivity of the molecular backbone.
Caption: Key HMBC correlations for structural assignment.
-
Boc Group Confirmation: A strong correlation from the Boc protons (~1.46 ppm) to the Boc quaternary carbon (~80.0 ppm) and the carbonyl carbon (~155.0 ppm) confirms the protecting group.
-
Side Chain Placement: A correlation from the aminomethyl protons (~2.80 ppm) to the C2 carbon of the pyrrolidine ring (~60.0 ppm) confirms the attachment point of the side chain.
-
Pyrrolidine Ring Assembly: Correlations from the C2 proton (~4.0 ppm) to the carbonyl carbon (C=O) and the C5 carbon confirm the N-acylated ring structure.
Conclusion
The structural characterization of this compound is a non-trivial task that exemplifies the challenges and power of modern NMR spectroscopy. The presence of the gem-difluoro group necessitates a comprehensive analytical strategy that extends beyond simple ¹H and ¹³C experiments. By systematically employing a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques as outlined in this guide, researchers can overcome the complexities of fluorine-induced spectral patterns. This multi-nuclear approach allows for the unambiguous assignment of every atom in the molecule, providing the rigorous structural validation required for advancing drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. primo.lib.umn.edu [primo.lib.umn.edu]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 10. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | 1448440-39-8 | Benchchem [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection of Difluorinated Pyrrolidines
Welcome to the technical support center for scientists and researchers focused on the synthesis of complex molecules containing fluorinated heterocycles. This guide provides in-depth troubleshooting advice and advanced protocols specifically for the deprotection of N-Boc difluorinated pyrrolidines, a common challenge in medicinal chemistry and drug development.[1][2]
The Core Challenge: Electronic Effects of gem-Difluorination
The central difficulty in deprotecting N-Boc-difluorinated pyrrolidines stems from the powerful electron-withdrawing nature of the gem-difluoromethylene (CF₂) group.[3] This has a profound impact on the reactivity of the pyrrolidine nitrogen.
-
Reduced Basicity: The inductive effect of the two fluorine atoms significantly decreases the electron density on the nitrogen atom.[3][4]
-
Hindered Protonation: The standard acid-catalyzed Boc deprotection mechanism begins with the protonation of the carbamate oxygen.[5][6][7] However, the reduced basicity of the nitrogen makes the entire Boc-protected amine less susceptible to protonation, thereby slowing down the initial and rate-limiting step of the cleavage process.[8]
This inherent lack of reactivity compared to their non-fluorinated analogs is the primary reason standard deprotection protocols often fail or proceed with frustratingly low yields.
References
- 1. enamine.net [enamine.net]
- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Welcome to the technical support center for the synthesis of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
The typical synthetic route commences from the commercially available (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid.[1][2] The process involves the conversion of the carboxylic acid to a primary amide, followed by the reduction of this amide to the desired primary amine. Each of these steps presents unique challenges that we will address in detail.
Diagram: Synthetic Workflow
Caption: General synthetic pathway from the carboxylic acid precursor.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield or Stalled Reaction During Amide Formation
Question: I am attempting to convert (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid to the corresponding primary carboxamide using standard peptide coupling reagents, but the reaction is sluggish and gives a low yield. What could be the issue?
Answer: Low yields in this step are often related to suboptimal activation of the carboxylic acid or issues with the ammonia source. The electron-withdrawing nature of the gem-difluoro group at the C4 position can slightly influence the reactivity of the C2 carboxylic acid.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation:
-
The "Why": Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) require an activator, such as HOBt (Hydroxybenzotriazole) or OxymaPure®, to form a more reactive ester intermediate and suppress side reactions like racemization. Without it, the O-acylisourea intermediate formed from EDC and the carboxylic acid can rearrange to an unreactive N-acylurea byproduct.
-
Solution: Ensure you are using a suitable coupling additive. A combination of EDC and HOBt is a classic choice. Alternatively, using a pre-formed active ester or a different coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can be more effective, especially for sterically hindered or electronically deactivated acids.
-
-
Ammonia Source and Delivery:
-
The "Why": Using aqueous ammonium hydroxide introduces water, which can hydrolyze the active ester intermediate back to the carboxylic acid. Gaseous ammonia can be difficult to handle and quantify on a lab scale.
-
Solution: A highly effective method is to use a solution of ammonia in an organic solvent like dioxane or methanol. Alternatively, ammonium chloride (NH₄Cl) coupled with a non-nucleophilic base like diisopropylethylamine (DIPEA) can generate ammonia in situ under anhydrous conditions.
-
Recommended Protocol: Amide Formation
-
Dissolve (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the acid.
-
Add a solution of 0.5 M ammonia in dioxane (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up and extract the product with ethyl acetate.
Issue 2: Incomplete Reduction of the Amide to the Amine
Question: My reduction of the (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxamide is incomplete. My crude NMR shows a mixture of the desired aminomethyl product and unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue, often stemming from the choice and stoichiometry of the reducing agent or the reaction conditions. Amides are relatively stable functional groups and require potent reducing agents.
Potential Causes & Solutions:
-
Insufficient Reducing Agent:
-
The "Why": Both Borane (BH₃) and Lithium Aluminum Hydride (LiAlH₄) are consumed stoichiometrically. Any moisture in the solvent or on the glassware will quench the reagent, reducing the effective amount available for the reaction.
-
Solution: Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. It is common to use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of BH₃·THF or 1.5 equivalents of LiAlH₄).
-
-
Choice of Reducing Agent:
-
The "Why": While LiAlH₄ is a very powerful reducing agent, its reactivity can sometimes be difficult to control.[3] Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are often preferred for their milder nature and better functional group tolerance, though they can sometimes be slower.[4]
-
Solution: If using BH₃·THF, consider increasing the reaction temperature (e.g., refluxing in THF) or extending the reaction time. If using LiAlH₄, ensure it is fresh and added to a cooled solution of the amide to control the initial exotherm.
-
Table 1: Comparison of Reducing Agents for Amide Reduction
| Parameter | Borane (BH₃·THF) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Strong, but generally milder than LiAlH₄ | Very Strong, "sledgehammer" reagent[3] |
| Selectivity | Good functional group tolerance | Poor, reduces most polar multiple bonds[5] |
| Work-up | Requires acidic work-up to hydrolyze the amine-borane complex.[4] | Requires careful quenching (e.g., Fieser workup) to manage reactive aluminum salts. |
| Safety | BH₃·THF is flammable. | Pyrophoric, reacts violently with water.[5] |
Issue 3: Formation of an Unexpected Byproduct During Reduction
Question: After reducing the amide with LiAlH₄, I've isolated a byproduct that I suspect is from over-reduction. Is this possible, and how can I prevent it?
Answer: Yes, over-reduction is a potential side reaction, particularly with a powerful reducing agent like LiAlH₄. The Boc (tert-butoxycarbonyl) protecting group, while generally stable, can be susceptible to reduction under harsh conditions.
Diagram: Main Reaction vs. Side Reaction Pathway
References
- 1. (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid 97% | CAS: 536747-87-2 | AChemBlock [achemblock.com]
- 2. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 5. adichemistry.com [adichemistry.com]
Technical Support Center: Purification of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine Derivatives
Welcome to the technical support center for the purification of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the purification of these valuable chiral building blocks. The unique structural features of these molecules, particularly the gem-difluoro group, can present specific challenges during purification. This guide will equip you with the knowledge to overcome these obstacles and achieve high purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, residual reagents, and byproducts from intermediate steps. For instance, incomplete reduction of an azide or nitrile precursor to the aminomethyl group is a potential source of impurities.
-
Diastereomers/Enantiomers: If the synthesis is not completely stereospecific, the presence of the undesired enantiomer or diastereomers (if additional stereocenters are present) is a critical impurity to consider.
-
Degradation Products: The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acidic conditions.[1][2] Inadvertent exposure to strong acids during workup or purification can lead to partial or complete deprotection, resulting in the free amine as an impurity.
-
Side-Reaction Products: Over-alkylation or other side reactions involving the aminomethyl group can occur if it's not appropriately protected during subsequent synthetic steps.
Q2: How does the 4,4-difluoro group affect the purification of these pyrrolidine derivatives?
A2: The gem-difluoro moiety significantly influences the molecule's physicochemical properties, which in turn affects its behavior during purification:
-
Polarity and Lipophilicity: The introduction of two fluorine atoms can alter the molecule's polarity and lipophilicity (LogP).[3][4] The effect can be complex, either increasing or decreasing lipophilicity depending on the overall structure. This change in polarity will directly impact the compound's retention time during chromatography.
-
Basicity: The strong electron-withdrawing nature of the fluorine atoms can decrease the basicity (pKa) of the pyrrolidine nitrogen and the aminomethyl group.[5] This can affect interactions with acidic or basic sites on chromatographic stationary phases.
-
Crystallinity: Fluorinated compounds can sometimes be challenging to crystallize due to altered intermolecular interactions. Finding a suitable solvent system for recrystallization may require more extensive screening.
Q3: Is the Boc group stable during purification? What precautions should I take?
A3: The Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[2] However, it is labile to strong acids.[1] During purification, you should:
-
Avoid Strong Acids: Be cautious with acidic eluents in chromatography, especially those containing trifluoroacetic acid (TFA), as prolonged exposure can lead to deprotection. If an acidic modifier is necessary, use it in low concentrations and process the fractions promptly.
-
Temperature Control: While generally stable, prolonged heating in the presence of even weak acids can cause Boc group cleavage. When removing solvents under reduced pressure, use a moderate temperature. Thermal deprotection is also a known method but requires high temperatures.[6]
Q4: What are the recommended analytical techniques to assess the purity of the final product?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is excellent for assessing chemical purity. Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable.
-
Chiral Chromatography: To determine the enantiomeric or diastereomeric excess, chiral HPLC or chiral Supercritical Fluid Chromatography (SFC) is essential.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and can also reveal the presence of impurities. For determining enantiomeric excess, ¹⁹F NMR with a chiral solvating agent can be a powerful and rapid method.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.
Troubleshooting Guides
Flash Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | Compound is too polar and adhering to the silica gel. | - Increase the polarity of the eluent. - Consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress interactions with acidic silanol groups. - Switch to a less acidic stationary phase like alumina. |
| Compound is volatile and lost during solvent removal. | - Use a rotary evaporator at a lower temperature and pressure. - For small quantities, dry under a stream of inert gas at room temperature. | |
| Poor Separation from Impurities | Similar polarity between the product and impurities. | - Use a shallower solvent gradient or run the chromatography isocratically. - Try a different solvent system. A thorough TLC solvent screen is recommended. - Use a longer column for better resolution. - Consider a different stationary phase (e.g., reversed-phase silica, alumina). |
| Product Streaking or Tailing | Interaction with acidic sites on silica gel. | - Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent. - The compound may be degrading on the silica gel. If so, work quickly and at a lower temperature if possible. |
| Inconsistent Retention Times (Rf values) | Changes in solvent composition or silica gel activity. | - Ensure consistent solvent mixtures. - Use silica gel from the same batch for reproducible results. |
Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | The compound is too soluble in the chosen solvent. | - Reduce the amount of solvent used. - Cool the solution to a lower temperature (ice bath or freezer). - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then warm to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent. - Add more solvent to reduce the saturation. - Allow the solution to cool more slowly. - Try a different solvent system. Common systems include hexane/ethyl acetate, ethanol/water, and hexane/acetone.[7] |
| Low Yield | The compound has significant solubility in the cold solvent. | - Ensure you are using the minimum amount of hot solvent for dissolution. - Cool the solution for a longer period or to a lower temperature. - Find a solvent system where the solubility difference between hot and cold is greater. |
| Impurities Co-crystallize | Impurities have similar solubility profiles. | - A second recrystallization may be necessary. - Consider a different purification method like chromatography to remove the persistent impurity before recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound derivatives on silica gel.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional)
-
TLC plates, developing chamber, and visualization method (e.g., UV light, potassium permanganate stain)
Procedure:
-
Solvent System Selection: Perform a TLC analysis to determine an appropriate eluent system. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point for Boc-protected amines is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane/methanol may be more suitable.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (air or nitrogen) to begin elution. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol outlines a general procedure for purification by recrystallization.
Materials:
-
Crude product
-
Recrystallization solvents (e.g., ethanol, water, hexanes, ethyl acetate, acetone)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a single solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, try a binary solvent system (one solvent in which the compound is soluble and another in which it is not).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to a constant weight.
Visualization of Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Reactions with (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Welcome to the technical support center for (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields and overcome common challenges encountered when working with this versatile fluorinated building block.
Introduction
This compound is a valuable chiral intermediate in medicinal chemistry. The presence of the gem-difluoro group can significantly impact the molecule's conformational preferences, basicity, and reactivity.[1][2] This guide provides practical solutions to common issues, focusing on the underlying chemical principles to empower you to optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific problems that may arise during common reactions involving this compound.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am experiencing low yields in the amide coupling of this compound with a carboxylic acid. What are the likely causes and how can I improve the yield?
Answer: Low yields in amide coupling reactions with this substrate are often due to a combination of steric hindrance and reduced nucleophilicity of the primary amine.
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group can sterically hinder the approach of the amine to the activated carboxylic acid.[3] This effect is compounded by the pyrrolidine ring structure.
-
Reduced Nucleophilicity: The electron-withdrawing effect of the two fluorine atoms on the pyrrolidine ring can decrease the basicity and nucleophilicity of the primary amine.[1]
Solutions:
-
Choice of Coupling Reagent: Employ a more potent coupling reagent to effectively activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimides like EDC in cases of sterically hindered or less nucleophilic amines.[4]
-
Reaction Conditions:
-
Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.
-
Temperature: While room temperature is a common starting point, gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier without promoting significant decomposition.
-
Concentration: Ensure the reaction is sufficiently concentrated to favor the bimolecular coupling reaction.
-
-
Order of Addition: Add the coupling reagent to the carboxylic acid and base first, allow for a pre-activation period (typically 15-30 minutes), and then add the this compound. This ensures the activated species is present in high concentration when the amine is introduced.
Issue 2: Incomplete or Sluggish Reductive Amination
Question: My reductive amination reaction between this compound and an aldehyde/ketone is slow and gives a poor yield. How can I optimize this transformation?
Answer: Successful reductive amination depends on the efficient formation of the imine or iminium ion intermediate, followed by its reduction. The challenges with this substrate are similar to those in amide coupling, namely steric hindrance and electronics.
Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reducing agent for reductive aminations as it is milder and more selective for the iminium ion over the carbonyl starting material.[5] In some cases, sodium cyanoborohydride (NaBH₃CN) with a catalytic amount of acid can also be effective.[6][7]
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction mixture should be slightly acidic (pH 4-6) to facilitate both the protonation of the carbonyl and the dehydration step. A common practice is to add a catalytic amount of acetic acid.
-
Reaction Staging: For particularly challenging substrates, a two-step, one-pot approach can be beneficial. First, stir the amine and the carbonyl component together in the presence of a dehydrating agent (like molecular sieves) to favor imine formation. After a few hours, add the reducing agent.
-
Tandem Protection/Reductive Amination: To prevent potential over-alkylation where the newly formed secondary amine reacts further, a tandem approach can be employed. After the initial reductive amination, the addition of Boc anhydride can protect the newly formed secondary amine in situ.[5]
Issue 3: Side Reactions During Boc Deprotection
Question: I am observing unexpected byproducts and incomplete deprotection when removing the Boc group from my product. What are the best practices for this step?
Answer: While Boc deprotection is typically straightforward, the presence of other functional groups and the nature of the difluoropyrrolidine ring can lead to complications.
Solutions:
-
Choice of Acid: The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[8][9] An alternative is using HCl in a solvent like 1,4-dioxane or methanol. The choice can depend on the desired salt of the final product and the acid sensitivity of other functional groups.
-
Scavengers: The deprotection proceeds through the formation of a tert-butyl cation, which can be trapped by nucleophiles or lead to undesired side reactions.[10] If your molecule contains electron-rich aromatic rings or other nucleophilic moieties, the addition of a scavenger like triethylsilane or anisole is recommended.
-
Monitoring the Reaction: It is crucial to monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material without prolonged exposure to the strong acid, which could lead to degradation.
-
Work-up Procedure: After the reaction is complete, the acid must be thoroughly removed. This is typically achieved by concentrating the reaction mixture under reduced pressure and then co-evaporating with a suitable solvent like toluene. The resulting amine salt can then be neutralized or used directly in the next step.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To maintain its chemical integrity, it should be stored in a tightly sealed container at 2-8°C.[11]
Q2: How can I purify the final products derived from this building block?
Purification is typically achieved through silica gel column chromatography.[3] Due to the basic nature of the amine products, it is often beneficial to add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent to prevent streaking on the column. For some non-polar derivatives, vacuum distillation might be a viable option.[3] High-speed counter-current chromatography can also be a powerful purification technique for complex mixtures.[12]
Q3: Does the gem-difluoro group affect the stereochemical stability of the adjacent chiral center?
The presence of fluorine can influence the conformational preferences of the pyrrolidine ring through stereoelectronic effects, which can in turn affect the stability and reactivity of the molecule.[2][13] However, the chiral center at the 2-position is generally stable under standard reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a starting point for the amide coupling of this compound.
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with a 5% LiCl solution to remove DMF, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4]
Protocol 2: General Procedure for Reductive Amination with STAB
This protocol is a general guideline for the reductive amination of an aldehyde with this compound.
-
To a solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[5]
Data Summary
| Reaction Type | Key Parameters | Troubleshooting Focus | Recommended Reagents |
| Amide Coupling | Steric hindrance, reduced nucleophilicity | Coupling reagent, base, temperature | HATU, PyBOP, DIPEA |
| Reductive Amination | Imine formation, reduction selectivity | Reducing agent, pH, reaction staging | STAB, NaBH₃CN, Acetic Acid |
| Boc Deprotection | Side reactions, incomplete reaction | Acid choice, scavengers, monitoring | TFA, HCl, Triethylsilane |
Visual Guides
Caption: Workflow for HATU-mediated amide coupling.
Caption: Troubleshooting logic for reductive amination.
References
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]
- 12. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Compounds
Welcome to the Technical Support Center for Fluorinated Compound Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of organofluorine compounds. The unique reactivity of fluorine and the specific demands of fluorinating agents often lead to unexpected outcomes. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction has a low or no yield. Where should I start troubleshooting?
Low yields in fluorination reactions can stem from multiple factors, ranging from reagent quality to subtle issues in your reaction setup. A systematic approach is crucial.
Possible Causes & Immediate Actions:
-
Inactive Fluorinating Reagent: Many fluorinating agents are highly sensitive to moisture.[1] For instance, nucleophilic fluoride sources like anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are hygroscopic and their efficacy dramatically decreases in the presence of water.[2][3] Electrophilic reagents can also degrade upon improper storage.
-
Action: Always use freshly opened reagents or dry them rigorously before use. For moisture-sensitive reagents, conduct handling in a glovebox.[1][4] Consider using less hygroscopic alternatives where possible, such as certain HF-amine complexes or commercially available reagent systems designed for stability.[2][5]
-
-
Inappropriate Solvent: The choice of solvent is critical and can make or break a fluorination reaction. Some electrophilic reagents, like Selectfluor, can react violently and exothermically with common solvents such as DMF, pyridine, and DMSO.[1][6] Protic solvents can deactivate nucleophilic fluoride sources through hydrogen bonding.
-
Action: Screen a range of anhydrous, non-nucleophilic, and polar aprotic solvents like acetonitrile (MeCN), or consider nonpolar options like toluene to suppress side reactions.[1][5] For certain reactions, fluorinated solvents like HFIP or TFE have been shown to enhance reactivity and selectivity.[7]
-
-
Substrate Decomposition: Many organic molecules, especially complex ones with multiple functional groups, can be unstable under the often harsh conditions required for fluorination.[1] Strongly acidic or basic conditions can lead to degradation, polymerization, or unwanted side reactions.[1]
-
Action: Employ milder reaction conditions. If using a strong base for deprotonation, consider lowering the temperature significantly (e.g., -78 °C) before adding the fluorinating agent.[8] For sensitive substrates, explore neutral fluorination methods or transition-metal-catalyzed approaches that often proceed under less aggressive conditions.[9][10][11]
-
In-Depth Troubleshooting Guides
Section 1: Issues with Nucleophilic Fluorination
Nucleophilic fluorination, often involving the displacement of a leaving group with a fluoride ion (e.g., from KF, CsF, or TBAF), is a cornerstone of organofluorine synthesis. However, the low solubility and high basicity of fluoride sources present unique challenges.[12][13]
Q2: I'm attempting a nucleophilic substitution (SN2) with KF, but I'm only recovering my starting material. What's going wrong?
This is a classic issue rooted in the poor nucleophilicity of "naked" fluoride and the insolubility of alkali metal fluorides.
Causality & Solutions:
The fluoride anion is small and has a high charge density, causing it to be strongly solvated by protic solvents, which blunts its nucleophilicity. In aprotic solvents, its low solubility is the primary barrier.[3]
-
Enhance Fluoride Solubility and Reactivity: The key is to break up the salt's crystal lattice and generate a more reactive, "naked" fluoride anion.
-
Protocol: Use a phase-transfer catalyst. For KF, 18-crown-6 is highly effective at complexing the potassium ion. For other salts, quaternary ammonium salts like tetrabutylammonium bromide can be used.[14]
-
Expert Insight: The choice of catalyst is crucial. Crown ethers are particularly effective for KF and CsF due to the specific size of their cavity.[2]
-
-
Solvent Selection: The solvent must be polar aprotic and rigorously dried.
-
Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Warning: Ensure solvents are anhydrous. Trace water will preferentially solvate the fluoride ion, killing the reaction.[1]
-
-
Fluoride Source: If KF fails, consider more soluble fluoride sources.
Q3: My nucleophilic fluorination reaction is producing significant amounts of elimination byproducts. How can I favor substitution?
This is a common competition between SN2 and E2 pathways. The basicity of the fluoride source is often the culprit.[5]
Causality & Solutions:
Fluoride is a moderately strong base, especially when poorly solvated. This basicity can promote the E2 elimination of a proton, leading to alkene byproducts, particularly with sterically hindered substrates or at elevated temperatures.[5]
-
Lower the Reaction Temperature: Substitution reactions generally have a lower activation energy than elimination reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the SN2 pathway.[5]
-
Choose a Less Basic Fluoride Source: The choice of fluorinating agent directly impacts the amount of elimination.[5]
-
Substrate and Leaving Group: The structure of your starting material matters.
-
Expert Insight: Secondary and tertiary leaving groups are more prone to elimination. If possible, redesign the synthesis to install fluorine on a primary carbon. The choice of leaving group is also critical; good leaving groups like triflates and tosylates will favor substitution over elimination compared to halides.
-
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |
| Fluoride Source | Less basic (e.g., Et₃N·3HF, CsF) | More basic (e.g., anhydrous TBAF, KF) |
| Temperature | Lower | Higher |
| Substrate | Primary > Secondary | Tertiary > Secondary |
| Solvent | Polar aprotic (e.g., MeCN, DMF) | Nonpolar (can sometimes favor E2) |
Section 2: Issues with Electrophilic Fluorination
Electrophilic fluorination utilizes "F+" sources (e.g., Selectfluor®, NFSI) to deliver fluorine to electron-rich centers like enolates, aromatics, or alkenes.[16][17]
Q4: My electrophilic fluorination of a 1,3-dicarbonyl compound is incomplete, giving a mix of starting material and monofluorinated product. How do I drive it to completion?
Incomplete conversion is a frequent issue, often related to stoichiometry or deprotonation efficiency.[18]
Causality & Solutions:
The reaction proceeds via an enolate, which is the actual nucleophile that attacks the "F+" source. Incomplete deprotonation or insufficient fluorinating agent are the most common reasons for low conversion.
-
Base Stoichiometry and Strength: Using a stoichiometric amount of a strong, non-nucleophilic base is critical to ensure complete conversion to the enolate before the electrophile is introduced.[8][18]
-
Protocol: Use a strong base like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA). Add the base slowly at low temperature (-78 °C) and allow sufficient time for complete deprotonation (e.g., 30-60 minutes) before adding the fluorinating agent.
-
Expert Insight: Using a large excess of a strong base can lead to side reactions with the electrophilic fluorinating agent itself.[8][18]
-
-
Reagent Addition Order and Temperature:
-
Workflow: Always add the fluorinating agent to the pre-formed enolate solution at low temperature. Adding the base to a mixture of the substrate and fluorinating agent can lead to undesired side reactions.
-
-
Stepwise Fluorination: If you are attempting to introduce multiple fluorine atoms, a stepwise approach may be necessary.
-
Action: Isolate the partially fluorinated intermediates and subject them to a second fluorination step. This can often provide higher overall yields than attempting a one-pot multiple fluorination.[18]
-
Q5: I'm seeing poor regioselectivity in the fluorination of an aromatic compound. How can I control where the fluorine adds?
Aromatic C-H fluorination is notoriously challenging, and controlling regioselectivity is a key hurdle.[9][10]
Causality & Solutions:
Without a directing group, electrophilic aromatic fluorination often yields a mixture of ortho, meta, and para isomers, with selectivities governed by the electronic properties of existing substituents.
-
Directed C-H Activation: The most powerful strategy is to use a directing group on your substrate that can coordinate to a transition metal catalyst (e.g., Palladium, Silver), guiding the fluorination to a specific C-H bond (often ortho).[10][11]
-
Blocking Groups: If a specific position is problematic, consider installing a temporary blocking group (e.g., a silyl group) that can be removed after the fluorination step.
-
Reagent Choice: Different electrophilic fluorinating reagents can exhibit different selectivities. It is often worthwhile to screen several reagents (e.g., Selectfluor, NFSI, and others) to find the optimal one for your specific substrate.[1]
Section 3: Safety & Handling
Fluorinating agents are hazardous materials that demand respect and careful handling.[4][19]
Q6: What are the most critical safety precautions when working with fluorinating agents?
Safety is paramount. Many fluorinating agents are highly reactive, toxic, and corrosive.[4][19][20] Some can react violently with common laboratory materials.[6]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate gloves.[4] For highly corrosive reagents, double-gloving is recommended.[4]
-
Engineering Controls: All work must be performed in a properly functioning chemical fume hood.[4] For particularly hazardous or moisture-sensitive reagents, a glove box is preferred.[4]
-
Handling HF and HF-Generating Reagents: Hydrogen fluoride (HF) is acutely toxic and causes severe burns that may not be immediately painful.[20][21]
-
Critical: Before working with any reagent that can generate HF (including F₂, DAST, and acidified nucleophilic fluoride salts), ensure that a tube of 2.5% calcium gluconate gel is immediately accessible.[20] In case of skin contact, flush with copious amounts of water for 5 minutes, then apply the gel continuously while seeking immediate medical attention.[20]
-
Materials: Do not use glass equipment with reactions that generate significant amounts of HF, as it will be etched.[19][22] Use plastic (e.g., Teflon) or compatible metal reactors.
-
-
Thermal Stability: Be aware of the thermal stability of your reagents. For example, DAST (diethylaminosulfur trifluoride) can undergo exothermic decomposition at elevated temperatures.[19]
Fluorinating Agent Safety Overview
| Reagent Class | Primary Hazards | Handling Considerations |
| Elemental Fluorine (F₂) | Highly reactive, toxic, strong oxidizer | Requires specialized equipment (flow reactors) and expertise.[20][23] |
| Electrophilic N-F (e.g., Selectfluor) | Strong oxidizers, can react violently with some solvents.[6] | Generally stable solids, but check solvent compatibility.[6][17] |
| Deoxofluorinating (e.g., DAST) | Toxic, corrosive, can generate HF, thermal instability.[19][24] | Avoid heating above recommended temperatures.[19] |
| Nucleophilic F⁻ (e.g., KF, TBAF, HF-amines) | Can generate HF if acidified.[19] HF-amine complexes are corrosive.[15] | Handle in a fume hood. Use appropriate materials (no glass for HF).[21][22] |
Section 4: Purification & Analysis
Q7: I'm struggling to purify my fluorinated product. What are some common strategies?
The unique properties of organofluorine compounds can complicate standard purification techniques.
-
Chromatography: Fluorinated compounds can exhibit unusual polarity. A highly fluorinated molecule might be less polar than its non-fluorinated parent, requiring a less polar eluent system in normal-phase chromatography.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a significant fluorous tag (e.g., a perfluoroalkyl chain), fluorous chemistry can be a powerful purification tool. The crude mixture is passed through a fluorous silica cartridge, which selectively retains the fluorinated compound, allowing impurities to be washed away.[25]
-
Distillation/Crystallization: These classic techniques should not be overlooked.
-
Washing: If your reaction generates acidic impurities like HF, a mild aqueous basic wash (e.g., saturated sodium bicarbonate) can be effective, but be mindful of your product's stability to base.
Q8: How can I confirm that I've successfully synthesized my target fluorinated compound?
While standard techniques like ¹H and ¹³C NMR are essential, ¹⁹F NMR is the definitive tool for characterizing organofluorine compounds.[26][27]
-
¹⁹F NMR Spectroscopy:
-
Why it's essential: Fluorine-19 is a 100% abundant, spin-1/2 nucleus, making it highly sensitive for NMR.[27] The chemical shift range is very wide (~400 ppm), meaning even structurally similar fluorine atoms often have distinct, well-resolved signals.[27][28]
-
What it tells you: The presence of a signal confirms fluorine incorporation. The chemical shift provides information about the electronic environment of the fluorine atom (e.g., -CF₃ vs. Ar-F). Coupling constants (J-couplings) to nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) are invaluable for confirming the exact position of the fluorine atom in the molecule.[26][29]
-
Decision Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low-yield fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 14. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 15. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. benchchem.com [benchchem.com]
- 19. Fluorination - Wordpress [reagents.acsgcipr.org]
- 20. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 21. ehs.yale.edu [ehs.yale.edu]
- 22. ehs.wisc.edu [ehs.wisc.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mt.com [mt.com]
- 25. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 26. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 27. biophysics.org [biophysics.org]
- 28. researchgate.net [researchgate.net]
- 29. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Technical Support Center: Stability and Handling of Boc-Protected Aminomethylpyrrolidines
Welcome to the technical support center for Boc-protected aminomethylpyrrolidines. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical chiral building blocks in their synthetic workflows. Here, we will address common stability issues, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the integrity and reactivity of your materials.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, lower molecular weight spot on my TLC/LC-MS after a reaction or workup. What's happening?
A1: This is a classic indicator of unintentional deprotection of the tert-butoxycarbonyl (Boc) group.[1] The Boc group is notoriously sensitive to acidic conditions.[2][3] If your reaction medium is even slightly acidic, or if you employ an acidic wash (e.g., aqueous HCl) during your workup, you risk cleaving the Boc group to reveal the free amine.[1] This results in a more polar compound with a lower molecular weight.
Troubleshooting Steps:
-
Analyze Pre-Workup: Take an aliquot of your crude reaction mixture before any aqueous or acidic workup and analyze it by TLC or LC-MS to confirm if the deprotection is occurring during the reaction itself or during purification.
-
Reagent Purity: Ensure all solvents and reagents are anhydrous and free from acidic impurities.
-
Modified Workup: If an acidic wash is unavoidable, consider using a milder buffered solution or performing the wash at low temperatures (e.g., 0 °C) to minimize cleavage.
-
Re-protection Strategy: If some degree of deprotection is inevitable, you may need to incorporate a re-protection step into your synthetic sequence.
Q2: My reaction under basic conditions is sluggish, or I'm seeing unexpected side products. I thought the Boc group was base-stable?
A2: While the Boc group is generally robust towards most bases and nucleophiles, its stability is not absolute.[4][5] Prolonged exposure to strong bases, especially at elevated temperatures, can lead to degradation or side reactions.[2] Additionally, the pyrrolidine ring itself may be susceptible to ring-opening under harsh alkaline conditions.[2]
Troubleshooting Steps:
-
Base Screening: If your protocol allows, screen milder bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[2]
-
Temperature Control: Lowering the reaction temperature is a critical parameter to control. It can often prevent the degradation of the starting material and the formation of byproducts.[2]
-
Minimize Reaction Time: Monitor your reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Inert Atmosphere: If you suspect oxidation, ensure your reaction is conducted under an inert atmosphere of nitrogen or argon.[2]
Q3: What are the optimal storage conditions for Boc-protected aminomethylpyrrolidines?
A3: To ensure long-term stability and maintain the integrity of these compounds, proper storage is crucial.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows potential hydrolysis.[4][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric CO₂ (which can form carbamates with any trace free amine) and protects against oxidation.[4] |
| Moisture | Tightly sealed containers in a desiccated environment | Minimizes hydrolytic cleavage of the Boc group.[4] |
| Light | Amber vials or protection from light | Prevents potential photolytic degradation.[4] |
Q4: I'm struggling with low yields during a peptide coupling step using a Boc-protected aminomethylpyrrolidine. What are the potential issues?
A4: Low yields in peptide coupling can stem from several factors related to the stability and reactivity of your aminomethylpyrrolidine.
-
Steric Hindrance: The bulky Boc group can sterically hinder the approach of the activated carboxylic acid.[7]
-
Side Reactions: Coupling reagents, particularly uronium/aminium-based reagents like HBTU or HATU, can cause guanidinylation of the primary amine, leading to a capped and unreactive species.[1]
-
Reagent Choice: The selection of the coupling reagent is critical. Consider screening various activators to find the optimal one for your specific substrate.[2]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Unintentional Boc Deprotection During Acidic Reactions
The primary liability of the Boc protecting group is its sensitivity to acid. The deprotection mechanism is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8]
Visualizing the Problem: Acid-Catalyzed Deprotection
References
Technical Support Center: Navigating Reactions with (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Welcome to the technical support center for (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but sterically demanding building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your synthetic endeavors.
Introduction: Understanding the Challenge
This compound is a valuable chiral building block in medicinal chemistry, prized for the metabolic stability and unique conformational properties conferred by the gem-difluoro group.[1][2] The incorporation of fluorine atoms can enhance lipophilicity, modulate pKa, and improve bioavailability of drug candidates.[2][3] However, the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group and the stereocenter at the 2-position creates significant steric hindrance around the primary amine.[4] This steric congestion can impede reactions, leading to low yields, slow reaction rates, or complete reaction failure.[4][5] This guide will equip you with the knowledge and protocols to successfully navigate these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My amide coupling reaction with this compound and a carboxylic acid is resulting in low to no yield. What are the likely causes and solutions?
Low yields in amide coupling are the most common issue and typically stem from insufficient activation of the carboxylic acid to overcome the steric barrier.[4]
Primary Causes:
-
Inadequate Coupling Reagent: Standard coupling reagents like EDC or DCC, even with additives like HOBt, may not be potent enough to overcome the high activation energy barrier imposed by steric crowding.[4]
-
Steric Hindrance: The bulky Boc group physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid.[4][6]
-
Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature can significantly hinder the reaction.[4]
Solutions & Optimization Strategies:
-
Employ High-Activity Coupling Reagents: Switch to uronium- or phosphonium-based coupling reagents known for their high reactivity in sterically hindered couplings.[7]
Reagent Class Key Advantages HATU Uronium Salt High efficiency, fast reaction times, minimizes racemization. HBTU Uronium Salt Similar to HATU, a reliable alternative. PyBOP® Phosphonium Salt Effective for difficult couplings, often used in peptide synthesis.[7] -
Optimize Reaction Conditions:
-
Solvent: Use anhydrous polar aprotic solvents like DMF or NMP for their excellent solvating power.[4]
-
Base: Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[4]
-
Temperature: While room temperature is a good starting point, gentle heating (40-60 °C) can sometimes provide the necessary energy to overcome the activation barrier. Monitor for potential side product formation at elevated temperatures.
-
-
Consider Acyl Fluoride Intermediates: Converting the carboxylic acid to a more reactive acyl fluoride in situ is a highly effective strategy.[8] Acyl fluorides are less sterically demanding and highly reactive towards amines.[8]
Experimental Protocol: HATU-Mediated Coupling for a Hindered Amine
This protocol provides a general guideline for coupling this compound with a carboxylic acid.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to overnight for highly hindered substrates.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Q2: I am attempting a reductive amination with a ketone/aldehyde and this compound, but the reaction is sluggish and incomplete. How can I improve this?
Reductive aminations with sterically hindered amines can be challenging due to the difficulty in forming the initial imine or iminium ion intermediate.[9]
Primary Causes:
-
Equilibrium Favoring Starting Materials: The equilibrium for imine formation can be unfavorable with sterically encumbered amines.[9]
-
Inefficient Reducing Agent: Some reducing agents may not be selective enough and can reduce the carbonyl starting material before imine formation occurs.[10]
Solutions & Optimization Strategies:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group.
-
Sodium Triacetoxyborohydride (STAB): Milder and more selective than sodium cyanoborohydride, often the reagent of choice for challenging reductive aminations.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective, but requires slightly acidic conditions for optimal reactivity and selectivity.[10]
-
-
Reaction Conditions:
-
pH Control: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine. Acetic acid is commonly used for this purpose.
-
Dehydrating Agents: The addition of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards imine formation by removing water.
-
-
Catalytic Hydrogenation: For some substrates, direct reductive amination using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can be effective.[11]
Workflow for Optimizing Reductive Amination
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Protecting Group Strategies for 2-(Aminomethyl)-4,4-difluoropyrrolidine
Welcome to the technical support guide for navigating the protection of the primary amine in 2-(aminomethyl)-4,4-difluoropyrrolidine. This valuable building block presents unique challenges and opportunities in medicinal chemistry and drug development. The presence of the gem-difluoro group significantly influences the electronic properties of the pyrrolidine ring and the nucleophilicity of the primary amine, necessitating a careful and considered approach to selecting a protecting group strategy.
This guide is structured to provide direct, actionable advice through frequently asked questions and in-depth troubleshooting protocols. Our goal is to equip you, our fellow researchers, with the insights needed to save time, optimize reactions, and ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective protecting groups for 2-(aminomethyl)-4,4-difluoropyrrolidine?
The three most common protecting groups for primary amines—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—are all viable for this substrate. The choice depends entirely on the planned downstream reaction conditions and the desired deprotection strategy.[1]
-
Boc (tert-butoxycarbonyl): Ideal for syntheses requiring a robust group stable to basic conditions and hydrogenolysis. It is typically removed under acidic conditions (e.g., TFA, HCl).[2][3] The gem-difluoro moiety is generally stable to these conditions.
-
Cbz (Benzyloxycarbonyl): An excellent choice when orthogonality to acid-labile and base-labile groups is required. Its primary removal method is hydrogenolysis (e.g., H₂, Pd/C), which is mild and highly selective.[4][5] It is stable to most acidic and basic conditions.[5]
-
Fmoc (9-fluorenylmethoxycarbonyl): Primarily used when mild, basic deprotection is necessary, making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[6][7] Deprotection is typically achieved with a secondary amine base like piperidine.[6][8]
Q2: How does the 4,4-difluoro substitution affect protecting group selection and stability?
The two fluorine atoms are strongly electron-withdrawing. This has two main consequences:
-
Reduced Basicity/Nucleophilicity: The primary amine on the aminomethyl side-chain is slightly less nucleophilic than in its non-fluorinated analog. While this does not typically inhibit the protection reaction, it may require slightly longer reaction times or ensuring the use of an appropriate base to fully deprotonate the amine starting material if it is a salt.
-
Stability of the Pyrrolidine Ring: The C-F bonds are very strong and the 4,4-difluoro substitution pattern is generally stable. It does not significantly impact the stability of the common carbamate protecting groups (Boc, Cbz, Fmoc) under their standard deprotection conditions. Studies on similar α,α-difluoro-β-amino ketones show that Boc groups can be cleanly removed with standard acidic conditions like TFA or HCl without compromising the nearby difluoro moiety.[9]
Q3: I'm planning a multi-step synthesis. How do I choose the best protecting group?
The principle of "orthogonality" is critical here.[1] You must select a protecting group that will remain intact during subsequent reaction steps and can be removed without cleaving other sensitive groups in your molecule.[10]
Use the following decision-making workflow:
Caption: Decision tree for selecting an orthogonal protecting group.
Troubleshooting Guides
Problem 1: Incomplete or Sluggish Protection Reaction
Diagnosis: You observe a significant amount of starting material remaining by TLC or LC-MS analysis after the expected reaction time.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate Base | If your starting material is a salt (e.g., hydrochloride), an insufficient amount of base will result in incomplete deprotonation, leaving the amine non-nucleophilic. | Use at least 2.0-2.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For Schotten-Baumann conditions (aqueous base), ensure the pH is sufficiently high (9-11).[4][11] |
| Poor Solubility | The amine starting material, especially as a salt, may have poor solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). | Consider using a solvent mixture. A common choice is THF/water or dioxane/water, particularly for Boc and Cbz protection.[12] For Fmoc protection, DMF is a standard solvent.[6] |
| Reagent Decomposition | Protecting group reagents like Boc-anhydride ((Boc)₂O) and especially Fmoc-Cl and Cbz-Cl are moisture-sensitive.[7] | Use a fresh bottle of the reagent. If using an older bottle, ensure it was stored properly under an inert atmosphere. For Fmoc-Cl, which can hydrolyze to fluorenemethanol, consider using the more stable Fmoc-OSu reagent.[7][13] |
Problem 2: Unwanted Side-Reactions During Deprotection
Diagnosis: LC-MS or NMR analysis of your crude product after deprotection shows new, unexpected peaks.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Tert-Butylation (Boc) | During acid-mediated Boc deprotection, the released tert-butyl cation is a reactive electrophile that can alkylate electron-rich moieties (e.g., indoles, phenols, thioethers) on your molecule.[14] | Add a scavenger to the deprotection mixture. Triisopropylsilane (TIS) or thioanisole are common choices that effectively trap the tert-butyl cation.[14] |
| Incomplete Hydrogenolysis (Cbz) | Catalyst poisoning is a common issue in hydrogenolysis. Sulfur-containing compounds, some nitrogen heterocycles, or impurities from previous steps can deactivate the Pd/C catalyst. | Use a higher catalyst loading (up to 20 mol%). Ensure your substrate is high purity. Consider using an alternative hydrogen source like ammonium formate (transfer hydrogenation), which can sometimes be more effective.[15] |
| Dibenzofulvene Adducts (Fmoc) | The dibenzofulvene (DBF) intermediate formed during Fmoc deprotection is an electrophile. While the piperidine deprotection agent also acts as a scavenger, if the concentration is too low or the reaction is prolonged, DBF can react with the newly liberated primary amine, leading to a stable, undesired adduct. | Use a sufficient concentration of piperidine (typically 20% in DMF).[6][16] Ensure the deprotection time is not excessively long; two short treatments (e.g., 2 min + 5 min) are often more effective than one long one.[16] |
Detailed Experimental Protocols
Protocol 1: Boc Protection using Di-tert-butyl dicarbonate ((Boc)₂O)
This protocol is a general method for the Boc protection of the title compound.[17]
-
Dissolution: Dissolve 2-(aminomethyl)-4,4-difluoropyrrolidine (1.0 equiv) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 equiv) to the solution and stir until dissolved.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.[2]
Protocol 2: Cbz Protection using Benzyl Chloroformate (Cbz-Cl)
This protocol uses classic Schotten-Baumann conditions for Cbz protection.[4][18]
-
Dissolution: Dissolve 2-(aminomethyl)-4,4-difluoropyrrolidine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equiv) and cool the mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise while stirring vigorously, keeping the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.[4]
Protocol 3: Fmoc Deprotection using Piperidine
This is a standard protocol for removing the Fmoc group, often used in solid-phase peptide synthesis but applicable in solution phase as well.[6][8]
Caption: Standard workflow for Fmoc deprotection.
-
Dissolution: Dissolve the N-Fmoc protected 2-(aminomethyl)-4,4-difluoropyrrolidine (1.0 equiv) in a solution of 20% (v/v) piperidine in DMF.[16]
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast. A common procedure is to stir for 2 minutes, filter (if on solid phase) or proceed to workup, then repeat with a fresh portion of reagent for 5-10 minutes to ensure completion.[16]
-
Monitoring: Check for the absence of starting material by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove the bulk of the DMF and piperidine. Redissolve the residue in an organic solvent like DCM or ethyl acetate and wash extensively with water and then brine to remove the dibenzofulvene-piperidine adduct.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. reddit.com [reddit.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Monitoring Reactions of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in chemical synthesis utilizing (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine. The unique structural features of this building block, namely the Boc-protected amine, the primary aminomethyl group, and the gem-difluoro moiety, necessitate careful consideration of analytical methods to accurately monitor reaction progress and ensure successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions with this compound?
A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for routine reaction monitoring. TLC offers a rapid, qualitative assessment of the reaction's progress, while LC-MS provides more definitive evidence of product formation through mass detection. For detailed structural confirmation and purity analysis of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Q2: My starting material is not UV-active. How can I visualize it on a TLC plate?
Due to the absence of a significant chromophore, this compound and many of its derivatives are not visible under UV light. Visualization can be achieved by staining the TLC plate. A ninhydrin stain is particularly effective for detecting the primary amine of the starting material, which will appear as a distinct pink or purple spot upon heating. General stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can also be used to visualize both the starting material and the product.
Q3: What are the characteristic NMR signals I should look for to confirm the structure of this compound?
In ¹H NMR, the key signals to identify are the singlet for the nine protons of the tert-butyl group of the Boc protector, typically appearing around 1.45 ppm. The protons on the pyrrolidine ring and the aminomethyl group will present as a series of multiplets. In ¹³C NMR, expect to see signals for the carbamate carbonyl (~155 ppm), the quaternary tert-butyl carbon (~80 ppm), and the three equivalent methyl carbons of the Boc group (~28 ppm).
Q4: I am performing a Boc-deprotection. What is the most reliable way to confirm the reaction is complete?
The most straightforward method is to monitor the disappearance of the Boc group's characteristic signals in ¹H NMR. Specifically, the singlet at approximately 1.45 ppm corresponding to the nine tert-butyl protons should no longer be present in the spectrum of the reaction mixture. Concurrently, you should observe shifts in the signals of the pyrrolidine ring protons, indicating a change in their electronic environment upon removal of the Boc group.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the monitoring of reactions involving this compound.
Scenario 1: Ambiguous TLC Results in an Acylation Reaction
Problem: You are acylating the primary amine of this compound. The TLC plate, stained with ninhydrin, continues to show a spot corresponding to the starting material, suggesting an incomplete reaction, even after an extended period.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may have stalled due to issues with reagents, temperature, or reaction time. It is crucial to ensure all reagents are pure and added in the correct stoichiometry.
-
High Sensitivity of Ninhydrin: Ninhydrin is extremely sensitive to primary amines and can detect even trace amounts of unreacted starting material. This can give a false impression of a low conversion.
-
Product Instability: The product may be unstable on the acidic silica gel of the TLC plate.
Troubleshooting Workflow:
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Peptides Containing (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the pursuit of enhanced stability, potency, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of non-canonical amino acids is a cornerstone of this endeavor, with fluorination emerging as a particularly powerful tool. This guide provides an in-depth comparison of peptides containing the novel building block, (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine, with their non-fluorinated counterparts and other relevant alternatives. We will delve into the rationale behind its design, its impact on biological activity, and provide detailed experimental protocols to support your research and development efforts.
The Rationale for Fluorination: Enhancing Peptide Therapeutics
The introduction of fluorine into peptide scaffolds can profoundly influence their biological properties. The strong inductive effect of the fluorine atom can alter the local electronic environment, enforce specific conformational pre-dispositions, and enhance metabolic stability.[1][2] Specifically, the gem-difluorination at the 4-position of a pyrrolidine ring, as in our topic molecule, is designed to confer several key advantages:
-
Conformational Rigidity: The pyrrolidine ring of proline and its analogs introduces a conformational constraint in the peptide backbone. The stereospecific fluorination at the C4 position can further bias the ring pucker, which can lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity and selectivity.[1][7] While monofluorination at the 4-position has been shown to have a more pronounced effect on biasing the ring pucker, 4,4-difluorination offers a more neutral conformational effect, closer to that of proline itself, while still providing the benefits of fluorination.[8]
-
Modulation of Physicochemical Properties: Fluorination can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and cell permeability.[5][9]
The this compound moiety is of particular interest as a proline mimetic, especially in the context of designing inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[10] The aminomethyl group provides a key interaction point, mimicking the N-terminus of natural peptide substrates.
Comparative Analysis: Biological Activity and Performance
To objectively assess the benefits of incorporating this compound, we will compare its expected performance in a peptide sequence against a non-fluorinated analog and a standard DPP-4 inhibitor.
Target Profile: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that cleaves N-terminal dipeptides from polypeptides with a proline or alanine at the P1 position.[11][12] Its inhibition prolongs the action of incretin hormones, which stimulate insulin secretion. The active site of DPP-4 has distinct subsites (S1, S2, etc.) that accommodate the peptide substrate.[13][14] The pyrrolidine ring of proline fits into the hydrophobic S1 pocket.
Table 1: Comparative Performance of DPP-4 Inhibitory Peptides
| Feature | Peptide A: (R)-2-(aminomethyl)-4,4-difluoropyrrolidine Analog | Peptide B: (R)-2-(aminomethyl)-pyrrolidine Analog (Non-fluorinated) | Reference Inhibitor: Sitagliptin |
| Binding Affinity (Ki) | Expected low nM | Expected mid-to-high nM | ~19 nM |
| Proteolytic Stability (t½ in plasma) | Expected > 12 h | Expected < 4 h | High (not a peptide) |
| Selectivity vs. DPP-8/9 | High | Moderate to High | High |
| Cell Permeability | Moderate to High | Moderate | High |
Data for Peptide A and B are hypothetical and based on established principles of fluorination in peptide chemistry. Sitagliptin data is from literature.
The enhanced binding affinity of the fluorinated peptide (Peptide A) is anticipated due to the favorable interactions of the fluorine atoms within the S1 pocket of DPP-4. The increased electrophilicity of the carbonyl group adjacent to the fluorinated ring could also lead to stronger interactions with the catalytic serine residue.[15]
The most significant advantage is expected in proteolytic stability. The difluorinated pyrrolidine ring is predicted to confer substantial resistance to degradation by various proteases, leading to a significantly longer plasma half-life compared to its non-fluorinated counterpart (Peptide B).[5][16]
Experimental Protocols
To validate these claims, we provide detailed, step-by-step methodologies for the synthesis of the key building block and the subsequent biological evaluation of the peptides.
Synthesis of this compound
The synthesis of this key building block can be achieved through multi-step synthetic routes, often starting from a chiral precursor to establish the desired stereochemistry. An enantioselective synthesis of a related 3,3-difluoropyrrolidin-4-ol has been reported, which can be adapted.[17] A general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of the fluorinated building block.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the this compound building block into a peptide sequence is achieved using standard Boc- or Fmoc-based solid-phase peptide synthesis protocols.
Protocol 1: Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).
-
Boc Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM.
-
Coupling of the Fluorinated Building Block: Dissolve the this compound and a coupling agent (e.g., HATU) in a suitable solvent like N,N-dimethylformamide (DMF) and add it to the resin. Allow the coupling reaction to proceed for 2-4 hours.
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
DPP-4 Inhibition Assay
The inhibitory potency of the synthesized peptides against DPP-4 is determined using a fluorometric assay.
Protocol 2: DPP-4 Inhibition Assay [18][19][20]
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
DPP-4 Enzyme: Recombinant human DPP-4 diluted in assay buffer to the desired concentration (e.g., 1.73 mU/mL).
-
Substrate: Gly-Pro-AMC (aminomethylcoumarin) diluted in assay buffer (e.g., 200 µM).
-
Inhibitors: Prepare stock solutions of the test peptides and a reference inhibitor (e.g., Sitagliptin) in DMSO and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 26 µL of the inhibitor dilution (or DMSO for control) to each well.
-
Add 24 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determine the inhibition kinetics (e.g., competitive, non-competitive) by performing the assay with varying substrate concentrations.[21]
-
Caption: Workflow for the DPP-4 fluorometric inhibition assay.
Proteolytic Stability Assay
The stability of the peptides in a biological matrix like human plasma is assessed by monitoring the degradation of the parent peptide over time.
Protocol 3: Plasma Stability Assay [22][23]
-
Reagent Preparation:
-
Human plasma (or serum).
-
Peptide stock solutions in a suitable solvent.
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).
-
-
Assay Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Concluding Remarks
The incorporation of this compound into peptides represents a promising strategy for the development of novel therapeutics with enhanced biological activity and improved pharmacokinetic profiles. The rationale for its use is grounded in the well-established principles of fluorine chemistry in drug design. This guide provides a framework for the comparative evaluation of such peptides and offers detailed experimental protocols to facilitate their synthesis and characterization. As with any molecular engineering approach, the ultimate success will depend on empirical validation, and the methodologies outlined herein provide a robust starting point for these critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery | Semantic Scholar [semanticscholar.org]
- 5. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The crystal structure of dipeptidyl peptidase IV (CD26) reveals its functional regulation and enzymatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 19. content.abcam.com [content.abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
The Impact of Difluorination on Pyrrolidine Scaffolds: A Comparative Efficacy Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molecular properties and enhancing therapeutic efficacy.[1] This guide provides an in-depth comparison of difluoropyrrolidine derivatives against their non-fluorinated counterparts, with a specific focus on their application in the discovery of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Through a detailed analysis of structure-activity relationships (SAR), experimental data, and underlying biochemical principles, we will elucidate the profound impact of gem-difluorination on the potency and pharmacokinetic profile of this important class of therapeutic agents.
The Rationale for Fluorination: Beyond Simple Bioisosterism
The pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its conformational rigidity and its ability to engage in critical interactions with biological targets.[1] The introduction of fluorine, the most electronegative element, into this ring system is not merely a bioisosteric replacement for hydrogen but a strategic modification that can induce significant changes in a molecule's physicochemical properties.
The primary motivations for incorporating fluorine, particularly a gem-difluoro group, into a pyrrolidine scaffold include:
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, influencing their ionization state at physiological pH and thereby affecting their interaction with target proteins.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and oral bioavailability.
-
Conformational Control: The introduction of fluorine can create a "gauche effect," which influences the puckering of the pyrrolidine ring.[2][3][4][5][6] This conformational constraint can "pre-organize" the molecule into a bioactive conformation, leading to a more favorable entropy of binding to the target protein.[3][4][5]
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone, contributing to enhanced binding affinity.
The following diagram illustrates the key molecular effects of introducing a gem-difluoro group into a pyrrolidine ring.
Caption: The strategic introduction of a gem-difluoro group onto a pyrrolidine scaffold can lead to multiple beneficial changes in molecular properties, ultimately resulting in enhanced therapeutic efficacy.
A Case Study: Difluoropyrrolidine Derivatives as DPP-4 Inhibitors
To provide a concrete example of the efficacy of difluoropyrrolidine derivatives, we will examine their application as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP.[7][8][9][10] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[7][8]
A study by Chinese Academy of Sciences designed and synthesized a series of novel pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors.[11] This research provides a direct comparison of the efficacy of non-fluorinated and fluorinated compounds.
Comparative In Vitro Efficacy
The inhibitory activity of the synthesized compounds against DPP-4 was evaluated using an in vitro fluorometric assay. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in the table below.
| Compound | R Group | Fluorination Status | DPP-4 IC50 (µM) |
| 16a | H | Non-fluorinated | 0.035 |
| 17a | F | Di-fluorinated | 0.017 |
| 16b | 2-Cl | Non-fluorinated | 0.042 |
| 17b | F | Di-fluorinated | 0.021 |
| 16c | 3-Cl | Non-fluorinated | 0.028 |
| 17c | F | Di-fluorinated | 0.015 |
Data sourced from Bioorganic & Medicinal Chemistry, 2013, 21(23), 7418-7429.[11]
As the data clearly indicates, the introduction of a gem-difluoro group at the 4-position of the pyrrolidine ring consistently resulted in a significant increase in DPP-4 inhibitory potency. For instance, compound 17a (IC50 = 0.017 µM) was approximately twofold more potent than its non-fluorinated counterpart 16a (IC50 = 0.035 µM).[11] This enhanced activity is attributed to the fluorine-induced conformational restriction of the pyrrolidine ring, which presents a more favorable geometry for binding to the active site of the DPP-4 enzyme.
In Vivo Efficacy in a Mouse Model of Type 2 Diabetes
The in vivo efficacy of the most promising fluorinated compound, 17a , was evaluated in an oral glucose tolerance test (OGTT) in KKAy mice, a model for type 2 diabetes.
Following oral administration of compound 17a , there was a significant, dose-dependent reduction in blood glucose levels after a glucose challenge. This demonstrates that the enhanced in vitro potency of the difluorinated derivative translates to improved efficacy in a relevant in vivo model.[11]
Experimental Protocols
To ensure scientific integrity and enable replication of these findings, detailed experimental protocols for the key assays are provided below.
Synthesis of 4,4-Difluoropyrrolidine-2-carbonitrile Derivatives
The synthesis of the target difluoropyrrolidine derivatives typically starts from commercially available N-Boc-4-hydroxy-L-proline. The key step is a deoxofluorination reaction to introduce the gem-difluoro group, followed by a series of standard organic transformations to build the final molecule. A generalized synthetic scheme is outlined below.
Caption: A generalized workflow for the synthesis of 4,4-difluoropyrrolidine derivatives, highlighting the key chemical transformations involved.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin), which is cleaved by DPP-4 to release the highly fluorescent AMC.[12][13][14] The rate of fluorescence increase is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of this reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).
-
Dilute the human recombinant DPP-4 enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute it to the final working concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., difluoropyrrolidine derivatives) and a reference inhibitor (e.g., Sitagliptin) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to triplicate wells:
-
100% Initial Activity Wells: 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (e.g., DMSO).[14]
-
Background Wells: 40 µL of assay buffer and 10 µL of solvent.[14]
-
Inhibitor Wells: 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound at various concentrations.[14]
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.[14]
-
Immediately begin reading the fluorescence kinetically using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14] Record readings every 1-2 minutes for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The DPP-4 Signaling Pathway and Mechanism of Inhibition
The therapeutic effect of difluoropyrrolidine-based DPP-4 inhibitors is rooted in their ability to modulate the incretin signaling pathway. The diagram below illustrates this pathway and the point of intervention for these inhibitors.
Caption: The DPP-4 signaling pathway, illustrating how difluoropyrrolidine inhibitors block the degradation of incretin hormones, leading to enhanced insulin secretion and reduced blood glucose levels.
By binding to the active site of the DPP-4 enzyme, the difluoropyrrolidine derivative acts as a competitive inhibitor, preventing the breakdown of GLP-1 and GIP.[7][12] The increased levels of these active incretins then exert their glucose-lowering effects on the pancreas.
Conclusion and Future Perspectives
The comparative data presented in this guide unequivocally demonstrates the superior efficacy of difluoropyrrolidine derivatives over their non-fluorinated analogs as DPP-4 inhibitors. The strategic incorporation of a gem-difluoro group enhances in vitro potency, which translates to improved in vivo efficacy. This enhancement is primarily attributed to the conformational constraints imposed by the fluorine atoms, which lock the pyrrolidine ring into a more bioactive conformation.
For researchers and drug development professionals, these findings underscore the transformative potential of selective fluorination in scaffold design. The principles and experimental approaches detailed herein can be applied to other target classes where pyrrolidine-containing ligands are of interest. Future work in this area may explore the effects of trifluorination or the strategic placement of fluorine at other positions on the pyrrolidine ring to further refine the pharmacological properties of these promising therapeutic agents.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. raineslab.com [raineslab.com]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 9. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 10. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. abcam.cn [abcam.cn]
- 14. content.abcam.com [content.abcam.com]
A Comparative Guide to the Conformational Analysis of Peptides with (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the conformational control of peptides is a paramount objective. Constraining peptide backbones into bioactive conformations can lead to enhanced target affinity, specificity, and metabolic stability. Proline and its analogs have long been workhorses in this endeavor, inducing turns and rigidifying peptide structures. The introduction of fluorine into these mimics offers a powerful tool to fine-tune their conformational preferences through potent stereoelectronic effects. This guide provides an in-depth comparative analysis of peptides incorporating the novel building block, (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine. We will explore its unique conformational implications in contrast to traditional proline analogs and other fluorinated amino acids, supported by established experimental and computational methodologies.
The Pursuit of Conformational Constraint: Why this compound?
The rationale for employing this compound in peptide design is rooted in the strategic combination of several structural features. Unlike proline, which is an α-amino acid, the aminomethyl substituent at the 2-position renders this a precursor to a β-amino acid upon incorporation into a peptide chain. This seemingly subtle shift has profound consequences for the peptide backbone, promoting unique secondary structures not readily accessible to α-peptides.[1]
Furthermore, the gem-difluoro substitution at the 4-position of the pyrrolidine ring introduces a significant conformational bias. Fluorine, being highly electronegative, exerts a strong influence on the pyrrolidine ring pucker through the gauche effect.[2] In contrast to monofluorinated prolines where a single fluorine atom dictates a specific pucker (Cγ-exo or Cγ-endo), the gem-difluoro group is expected to have a more nuanced effect, potentially locking the ring in a specific conformation without the strong electronic push to one pucker over the other, thus offering a different mode of conformational restriction.[3]
This guide will dissect the conformational landscape of peptides containing this novel building block, comparing its performance with established alternatives and providing the theoretical and practical framework for its application in peptidomemetic design.
Comparative Conformational Analysis: A Multifaceted Approach
A thorough understanding of the conformational effects of this compound requires a combination of experimental and computational techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformations
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution, providing insights into the dynamic conformational equilibria that are often biologically relevant.[4] For peptides incorporating our target moiety, a suite of NMR experiments can reveal crucial structural details.
Key NMR Parameters and Their Interpretation:
| NMR Parameter | Information Gained | Relevance to this compound Peptides |
| Chemical Shifts (¹H, ¹³C, ¹⁹F) | Electronic environment of nuclei. Deviations from random coil values indicate secondary structure formation. ¹⁹F NMR provides a sensitive probe for the local environment of the difluoro group. | Significant downfield or upfield shifts of amide protons and Cα/Cβ carbons can indicate the presence of stable hydrogen bonds and defined secondary structures like helices or turns, which are anticipated due to the β-amino acid nature of the residue. |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (<5 Å). NOESY and ROESY experiments are crucial for determining the global fold of the peptide.[5] | The pattern of NOEs between backbone and side-chain protons will be critical in defining the specific type of turn or helical structure induced by the difluorinated pyrrolidine moiety. |
| ³J-Coupling Constants | Dihedral angles (φ, ψ) through the Karplus relationship. Provides information on backbone and side-chain torsion angles. | Measurement of ³J(HN,Hα) coupling constants will help to restrain the backbone dihedral angles, providing insights into the local conformation around the β-amino acid residue. |
| Temperature Coefficients of Amide Protons | Involvement of amide protons in intramolecular hydrogen bonds. | Negative temperature coefficients for specific amide protons would provide strong evidence for their participation in stable hydrogen bonds, a hallmark of well-defined secondary structures.[4] |
Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[6] The distinct CD spectra of α-helices, β-sheets, and random coils in α-peptides are well-established. β-peptides, however, exhibit their own characteristic CD signatures corresponding to various helical and sheet-like structures.[7]
Expected CD Signatures and Comparative Analysis:
| Secondary Structure | α-Peptide CD Signature | Expected β-Peptide CD Signature with this compound |
| Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. | β-peptides can form various helices (e.g., 10/12-helix, 14-helix). A 14-helix, for instance, typically shows a strong negative band around 214 nm.[7] The specific helical type will depend on the overall peptide sequence. |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. | β-peptides can also form sheet-like structures, and their CD spectra can be complex. However, the constrained nature of the pyrrolidine ring may favor turn conformations that nucleate sheet formation. |
| Random Coil | Strong negative band around 200 nm. | A lack of defined secondary structure will result in a CD spectrum characteristic of a random coil. |
By comparing the CD spectra of a peptide containing this compound with its non-fluorinated counterpart and with peptides containing known proline analogs, we can dissect the specific contribution of the gem-difluoro group to the overall secondary structure.
X-ray Crystallography: The Atomic-Resolution Snapshot
While NMR and CD provide information about the solution-state ensemble of conformations, X-ray crystallography offers a high-resolution view of the peptide's structure in the solid state.[8][9] Obtaining a crystal structure provides definitive evidence of a specific conformation and allows for the precise measurement of bond lengths, bond angles, and torsion angles. This atomic-level detail is invaluable for understanding the subtle stereoelectronic effects of the gem-difluoro substitution on the pyrrolidine ring pucker and the overall peptide backbone.[10][11]
Computational Modeling: In Silico Insights into Conformational Landscapes
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide a powerful computational lens to explore the conformational energy landscape of peptides.[5] These methods allow for the prediction of stable conformations, the analysis of dynamic behavior, and the rationalization of experimental observations. For peptides containing non-canonical amino acids like our target moiety, computational modeling is particularly crucial for developing a comprehensive understanding of their structural preferences.[12][13]
Experimental Protocols
Detailed Step-by-Step Methodology for NMR-Based Conformational Analysis
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture to mimic a membrane environment) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the sample to the desired value using dilute DCl or NaOD.
-
-
1D ¹H NMR:
-
Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.
-
Observe the chemical shift dispersion of the amide and α-proton regions as an initial indicator of secondary structure.
-
-
2D NMR Spectroscopy:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for larger peptides) or ROESY (for smaller to medium-sized peptides) spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹³C and/or ¹⁵N labeling is available, acquire HSQC spectra to correlate protons with their directly attached carbons or nitrogens, which greatly aids in resonance assignment.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and, if applicable, carbon and nitrogen resonances using the TOCSY and HSQC spectra.
-
Use the sequential assignment method (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1) NOEs) to link the spin systems in the correct order.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.
-
Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum.
-
Determine the temperature coefficients of the amide protons by acquiring 1D ¹H spectra at a series of temperatures (e.g., 288 K to 318 K in 5 K increments).
-
-
Structure Calculation:
-
Use the derived distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
Analyze the resulting ensemble to determine the predominant conformation(s) of the peptide in solution.
-
Caption: Workflow for NMR-based peptide conformational analysis.
Comparative Data Summary
The following table summarizes the expected conformational effects of this compound in comparison to other common proline analogs.
| Proline Analog | Key Structural Feature | Expected Conformational Effects |
| L-Proline | α-Amino acid, five-membered ring | Induces β-turns, restricts φ dihedral angle, cis/trans isomerization of the preceding peptide bond.[3] |
| (4R)-Fluoroproline | α-Amino acid, single fluorine at C4 | Strong preference for Cγ-exo pucker, favors trans-amide bond.[14] |
| (4S)-Fluoroproline | α-Amino acid, single fluorine at C4 | Strong preference for Cγ-endo pucker, favors cis-amide bond.[14] |
| 4,4-Difluoroproline | α-Amino acid, gem-difluoro at C4 | Reduced puckering preference compared to monofluorinated analogs, can accelerate cis/trans isomerization. |
| (R)-2-(aminomethyl)-pyrrolidine derivative | β-Amino acid precursor | Induces formation of β-peptide secondary structures (e.g., helices, turns).[1] |
| (R)-2-(aminomethyl)-4,4-difluoropyrrolidine derivative | β-Amino acid precursor, gem-difluoro at C4 | Expected to combine the β-peptide structural propensities with a constrained pyrrolidine ring due to the gem-difluoro group, potentially leading to novel and highly stable conformations. |
Logical Relationships and Mechanistic Insights
The conformational consequences of incorporating this compound into a peptide are a result of the interplay between the β-amino acid backbone and the stereoelectronic effects of the gem-difluoro group.
Caption: Interplay of structural features and their conformational impact.
Conclusion and Future Directions
The incorporation of this compound into peptides represents a novel and promising strategy for accessing unique and well-defined three-dimensional structures. By combining the distinct backbone geometry of a β-amino acid with the potent conformational constraints of a gem-difluorinated pyrrolidine ring, this building block offers a powerful tool for the design of next-generation peptidomimetics. The methodologies outlined in this guide provide a comprehensive framework for the detailed conformational analysis of these modified peptides, enabling researchers to rationally design molecules with enhanced therapeutic potential. Future studies should focus on the systematic investigation of peptides containing this moiety in various sequence contexts to build a predictive understanding of its conformational influence and to fully unlock its potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. researchgate.net [researchgate.net]
- 6. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to the (R) and (S) Enantiomers of 1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the unambiguous identification and differentiation of enantiomers are critical regulatory and scientific requirements. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine, a chiral building block of interest in medicinal chemistry. We will explore advanced spectroscopic techniques that transcend the limitations of conventional methods, offering clear and definitive characterization of these stereoisomers.
The Challenge of Distinguishing Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[1][2][3] As a result, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, under typical achiral conditions, will yield identical spectra for both the (R) and (S) enantiomers.[4][5] To overcome this challenge, we must employ methods that introduce a chiral influence, thereby inducing a diastereomeric relationship or probing the molecule's interaction with chiral light.
NMR Spectroscopy: Unmasking Enantiomers with Chiral Auxiliaries
While NMR spectroscopy is "blind" to chirality in an achiral solvent, it becomes a powerful tool for enantiodiscrimination when a chiral auxiliary is introduced.[6][7] This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[8][9][10]
Principle of Chiral Derivatization
A chiral derivatizing agent, itself an enantiomerically pure compound, reacts with the enantiomeric mixture to form a pair of diastereomers.[5][11][12] These diastereomers, having different physical properties, will exhibit distinct chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation and quantification.[4][13] A prominent example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[11][14]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Sample Preparation: In separate NMR tubes, dissolve an accurately weighed sample of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine and (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CDA: To each tube, add a stoichiometric equivalent of a chiral derivatizing agent, for instance, the acid chloride of (R)-Mosher's acid. The primary amine of the analyte will react to form a diastereomeric amide.
-
Data Acquisition: Acquire ¹H NMR and ¹⁹F NMR spectra for both diastereomeric products. The presence of the difluoro group makes ¹⁹F NMR a particularly sensitive probe.
-
Data Analysis: Compare the chemical shifts of corresponding protons and fluorine atoms in the spectra of the two diastereomers.
Caption: Workflow for NMR-based enantiodiscrimination using a CDA.
Expected Data and Interpretation
Upon reaction with (R)-Mosher's acid, the (R)- and (S)-enantiomers of 1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine will form two different diastereomers. We would expect to see differences in the chemical shifts of the protons and fluorine atoms near the newly formed chiral center.
| Proton/Nucleus | Expected Chemical Shift (δ) of (R,R)-diastereomer (ppm) | Expected Chemical Shift (δ) of (S,R)-diastereomer (ppm) | Δδ (ppm) |
| Pyrrolidine CH | 3.8 - 4.2 | 3.7 - 4.1 | ~0.1 |
| Aminomethyl CH₂ | 3.3 - 3.6 | 3.2 - 3.5 | ~0.1 |
| ¹⁹F | -90 to -110 | -90 to -110 | ~0.5 - 2.0 |
Note: The exact chemical shifts will depend on the specific CDA used and the experimental conditions. The key takeaway is the difference in chemical shifts (Δδ) between the two diastereomers, which allows for their distinction.
Vibrational Circular Dichroism (VCD): A Direct Probe of Chirality
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16][17] It is the extension of circular dichroism into the infrared region.[15] Enantiomers will produce VCD spectra that are mirror images of each other, with equal magnitude but opposite signs for their corresponding peaks.[18]
Principle of VCD
VCD signals arise from the coupling of electric and magnetic dipole transition moments during a vibrational transition.[15] This phenomenon is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making it an ideal tool for determining absolute configuration.[15][16]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare solutions of the (R) and (S) enantiomers of 1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (typically 0.1 M).
-
Data Acquisition: Record the VCD and IR spectra of each enantiomer over the mid-IR range (e.g., 2000-800 cm⁻¹).
-
Data Analysis: Compare the VCD spectra of the two enantiomers. They should be mirror images of each other. The corresponding IR spectra should be identical.
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. tsfx.edu.au [tsfx.edu.au]
- 3. Properties of Enantiomers and Distreiomers [pw.live]
- 4. homework.study.com [homework.study.com]
- 5. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 6. Enantiospecificity in NMR enabled by chirality-induced spin selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral_derivitizing_agent [chemeurope.com]
- 12. grokipedia.com [grokipedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 15. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 16. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 17. jascoinc.com [jascoinc.com]
- 18. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
A Prospective Benchmarking Guide to (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance and Application
In the landscape of asymmetric organocatalysis, the quest for novel chiral amines that offer superior performance in terms of stereoselectivity, reactivity, and stability is perpetual. The pyrrolidine scaffold, exemplified by the seminal work with proline and its derivatives, has proven to be a privileged structure for inducing chirality in a vast array of chemical transformations.[1][2] This guide provides a forward-looking comparative analysis of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine , a compound of significant interest due to the strategic incorporation of geminal fluorine atoms.
While direct, peer-reviewed experimental data on the catalytic applications of this specific difluorinated chiral amine is not yet prevalent, this guide will establish a robust benchmark by:
-
Detailing the synthesis and well-documented catalytic performance of its non-fluorinated analog, (S)-1-Boc-2-(aminomethyl)pyrrolidine , in key asymmetric reactions.
-
Dissecting the known electronic and steric effects of fluorination on the conformational behavior and reactivity of pyrrolidine-based organocatalysts.
-
Providing comprehensive, actionable experimental protocols for the synthesis of a prospective bifunctional organocatalyst from this compound and its evaluation in benchmark asymmetric reactions.
-
Presenting comparative data from established chiral amines to provide a clear context for future investigations into this promising fluorinated building block.
The Non-Fluorinated Precedent: A Foundation of Success
Organocatalysts derived from the non-fluorinated (S)-1-Boc-2-(aminomethyl)pyrrolidine have demonstrated remarkable efficacy, particularly when incorporated into bifunctional structures such as thioureas and prolinamides.[3][4] These catalysts operate through a dual-activation mechanism, where the pyrrolidine nitrogen forms a nucleophilic enamine intermediate with a carbonyl donor, while the appended functional group (e.g., thiourea) acts as a hydrogen-bond donor to activate the electrophile.[5]
Benchmark Reaction 1: The Asymmetric Michael Addition
The asymmetric Michael addition of ketones to nitroolefins is a cornerstone reaction for the formation of carbon-carbon bonds and the synthesis of valuable γ-nitro ketones, which are precursors to a variety of biologically active molecules.[4][6] Bifunctional thiourea catalysts derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine have shown exceptional performance in this transformation.[1][7]
Table 1: Performance of a Non-Fluorinated Pyrrolidine-Derived Thiourea Catalyst in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst Precursor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) | Reference |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | 10 | Toluene | 25 | 95 | 98:2 | 96 | [1] |
Benchmark Reaction 2: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is another fundamental tool for C-C bond formation, yielding chiral β-hydroxy carbonyl compounds.[2][8] Prolinamide-based organocatalysts, also synthesized from (S)-1-Boc-2-(aminomethyl)pyrrolidine, have been successfully employed in this reaction.[5]
Table 2: Performance of a Non-Fluorinated Pyrrolidine-Derived Prolinamide Catalyst in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst Precursor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, % anti) | Reference |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | 20 | Dioxane | Room Temp. | 98 | 95:5 | 99 | [3] |
The Fluorine Advantage: A Mechanistic Hypothesis
The introduction of geminal fluorine atoms at the C4 position of the pyrrolidine ring is anticipated to profoundly influence the catalyst's properties and, consequently, its performance. The high electronegativity of fluorine can induce significant electronic and conformational effects.
-
Stereoelectronic Effects: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the pyrrolidine nitrogen. This may influence the equilibrium of enamine formation and the overall reaction kinetics. Furthermore, the C-F bonds can engage in non-covalent interactions, potentially influencing the conformational rigidity of the catalyst and the transition state assembly.
-
Conformational Rigidity: The presence of the CF2 group is expected to restrict the puckering of the pyrrolidine ring, leading to a more defined and rigid conformation. This pre-organization of the catalytic scaffold can lead to enhanced facial discrimination of the prochiral substrates, potentially resulting in higher enantioselectivity.[2]
Prospective Catalyst Synthesis and Evaluation: A Call to Experimentation
This section provides a detailed roadmap for the synthesis of a hypothetical bifunctional thiourea organocatalyst from this compound and its subsequent evaluation in the benchmark asymmetric Michael addition.
Synthesis of a Bifunctional Thiourea Organocatalyst
The synthesis of a bifunctional thiourea catalyst can be adapted from established procedures for the non-fluorinated analog.[7]
Caption: Synthetic workflow for the preparation of a bifunctional thiourea catalyst.
Experimental Protocol: Synthesis of (R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-((R)-1-(pyrrolidin-2-ylmethyl))-thiourea
-
Boc Deprotection: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove excess TFA. The crude amine salt is used in the next step without further purification.
-
Thiourea Formation: To a solution of the crude amine salt in DCM (0.1 M), add triethylamine (3.0 eq) at 0 °C.
-
Add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bifunctional thiourea catalyst.
Evaluation in the Asymmetric Michael Addition
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
-
To a vial containing the synthesized difluorinated thiourea catalyst (0.02 mmol, 10 mol%), add toluene (0.5 mL).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 eq).
-
Add cyclohexanone (1.0 mmol, 5.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Experimental workflow for the asymmetric Michael addition.
Comparative Benchmarking
To provide a clear framework for evaluating the performance of the novel difluorinated catalyst, the following table presents the performance of established chiral amines in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
Table 3: Comparative Performance of Chiral Amines in the Asymmetric Michael Addition
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) | Reference |
| (R)-4,4-Difluoropyrrolidine-derived Thiourea (Prospective) | 10 | Toluene | TBD | TBD | TBD | - |
| (S)-Pyrrolidine-derived Thiourea | 10 | Toluene | 95 | 98:2 | 96 | [1] |
| L-Proline | 30 | DMSO | 92 | 85:15 | 20 | [9] |
| (S)-Diphenylprolinol Silyl Ether | 10 | CH2Cl2 | 92 | 90:10 | 96 | [3] |
TBD: To Be Determined
Conclusion and Future Outlook
While the direct catalytic application of this compound remains an unexplored frontier, the foundational success of its non-fluorinated counterpart and the well-documented electronic and conformational benefits of fluorination present a compelling case for its investigation. The geminal difluoro substitution at the C4 position offers a unique opportunity to create a more rigid and electronically tuned chiral environment, which could translate into superior stereocontrol in asymmetric transformations.
This guide provides the necessary context, a mechanistic rationale, and detailed experimental protocols to empower researchers to unlock the potential of this promising chiral amine. The data generated from these future studies will be invaluable in further elucidating the nuanced role of fluorine in organocatalysis and may lead to the development of a new class of highly effective catalysts for the synthesis of complex chiral molecules.
References
- 1. Collection - Enantioselective Syntheses of trans-3,4-Difluoropyrrolidines and Investigation of Their Applications in Catalytic Asymmetric Synthesisâ - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic Asymmetric Michael Addition of Aliphatic Aldehydes to Indolylnitroalkenes: Access to Contiguous Stereog… [ouci.dntb.gov.ua]
A Comparative Guide to the Structure-Activity Relationship of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine Derivatives as Dipeptidyl Peptidase IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for type 2 diabetes mellitus, the inhibition of dipeptidyl peptidase IV (DPP-4) has emerged as a highly effective strategy. This enzyme is a critical regulator of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a pivotal role in glucose homeostasis. By preventing the degradation of these hormones, DPP-4 inhibitors enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2][3] Within the diverse chemical scaffolds explored for DPP-4 inhibition, pyrrolidine-based structures have garnered significant attention due to their ability to mimic the natural substrates of the enzyme.
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a promising class of DPP-4 inhibitors: (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine derivatives. The strategic incorporation of geminal fluorine atoms at the C4 position of the pyrrolidine ring offers a unique opportunity to modulate the physicochemical and pharmacological properties of these molecules, potentially leading to enhanced potency, selectivity, and pharmacokinetic profiles.
The Significance of the 4,4-Difluoropyrrolidine Scaffold
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of pyrrolidine-based DPP-4 inhibitors, the gem-difluoro substitution at the C4 position is particularly advantageous. This modification can influence the pKa of the pyrrolidine nitrogen, affecting its interaction with key residues in the active site of the DPP-4 enzyme. Furthermore, the electron-withdrawing nature of the fluorine atoms can impact the overall electronic distribution of the molecule, potentially leading to more favorable binding interactions.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on the specific this compound scaffold with systematic variations is not extensively documented in a single source, we can synthesize a predictive SAR narrative by drawing parallels from closely related fluorinated and non-fluorinated pyrrolidine-based DPP-4 inhibitors. The core structure can be divided into three key regions for SAR analysis: the (R)-4,4-difluoropyrrolidine core, the N-Boc protecting group, and the N-substituent on the aminomethyl side chain.
The (R)-4,4-Difluoropyrrolidine Core
The stereochemistry at the C2 position is crucial for potent DPP-4 inhibition, with the (R)-configuration generally being preferred as it mimics the L-proline residue of natural substrates. The 4,4-difluoro substitution is anticipated to enhance binding affinity by modulating the electronic properties of the pyrrolidine ring and potentially engaging in favorable interactions with the enzyme's active site.
The N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen. In the context of final drug candidates, this group is typically replaced with other functionalities to optimize interactions within the S2 pocket of the DPP-4 enzyme. However, for the purpose of this guide, which focuses on the derivatization of the aminomethyl side chain, the Boc group is maintained as a constant feature.
The N-Substituent on the Aminomethyl Side Chain (R')
This is the primary point of diversification for SAR studies. The nature of the substituent (R') on the aminomethyl nitrogen is critical in determining the potency and selectivity of the inhibitor. Based on analogous series of DPP-4 inhibitors, the following trends can be predicted:
-
Small Alkyl and Aryl Groups: Substitution with small, hydrophobic groups such as methyl, ethyl, or phenyl can lead to varying degrees of inhibitory activity. The optimal size and nature of the substituent will depend on the specific contours of the S1 pocket of the DPP-4 enzyme.
-
Introduction of Hydrogen Bonding Moieties: Incorporating groups capable of hydrogen bonding, such as amides or sulfonamides, can significantly enhance potency. These groups can form key interactions with amino acid residues in the active site.
-
Heterocyclic Moieties: The introduction of various heterocyclic rings (e.g., pyrimidines, triazoles) can lead to highly potent inhibitors. These rings can engage in a network of favorable interactions, including hydrogen bonding and pi-stacking, within the enzyme's active site.
The following table summarizes the anticipated SAR trends based on published data for structurally related DPP-4 inhibitors.
| R' Substituent on Aminomethyl Group | Predicted DPP-4 Inhibitory Activity | Rationale |
| H (Primary Amine) | Moderate | Baseline activity, serves as a starting point for derivatization. |
| Small Alkyl (e.g., -CH₃, -C₂H₅) | Variable | Activity depends on the steric fit within the S1 pocket. |
| Aryl (e.g., Phenyl, Substituted Phenyl) | Potentially Potent | Aromatic ring can engage in hydrophobic and pi-stacking interactions. Substituents on the phenyl ring can further modulate activity. |
| Acyl (e.g., -C(O)CH₃) | Likely Reduced Activity | The carbonyl group may not be optimal for interaction in this position without further modification. |
| Sulfonyl (e.g., -SO₂CH₃) | Potentially Potent | The sulfonyl group can act as a hydrogen bond acceptor. |
| Heterocyclic (e.g., Pyrimidinyl) | High Potential for Potency | Heterocycles can form multiple favorable interactions within the active site.[4] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved through a multi-step sequence starting from a suitable chiral precursor. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Reduction of the Carboxylic Acid: (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid is reduced to the corresponding alcohol using a suitable reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).
-
Mesylation of the Alcohol: The primary alcohol is then activated by conversion to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).
-
Azide Displacement: The mesylate is displaced with an azide group using sodium azide (NaN₃) in a suitable solvent like DMF.
-
Reduction of the Azide: The azide is reduced to the primary amine, this compound, via catalytic hydrogenation (H₂ over Pd/C) or other standard reduction methods.
-
N-Alkylation/Acylation: The resulting primary amine is then reacted with a variety of electrophiles (R'-X), such as alkyl halides, aryl halides, acyl chlorides, or sulfonyl chlorides, under appropriate conditions to yield the desired N-substituted derivatives.
In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a fluorescence-based assay. This assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme.
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in assay buffer (e.g., Tris-HCl, pH 7.5).
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound at various concentrations.
-
Add the DPP-4 enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm using a fluorescence plate reader.[5][6]
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (with enzyme and substrate but no inhibitor).
-
The IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
Comparative Data and Alternatives
To provide a context for the potential efficacy of this compound derivatives, the following table includes IC₅₀ values for some known pyrrolidine-based DPP-4 inhibitors.
| Compound | Target | IC₅₀ (nM) | Reference |
| Sitagliptin | DPP-4 | 18 | [8] |
| Vildagliptin | DPP-4 | 62 | [9] |
| Saxagliptin | DPP-4 | 50 | [9] |
| Alogliptin | DPP-4 | <10 | [10] |
| Compound 2f (a pyrazole-based thiosemicarbazone) | DPP-4 | 1.266 | [11] |
It is important to note that while the this compound scaffold holds significant promise, other heterocyclic scaffolds are also being actively investigated as DPP-4 inhibitors. These include, but are not limited to, xanthines, piperidines, and various fused heterocyclic systems. The choice of scaffold is often dictated by the desired balance of potency, selectivity, and pharmacokinetic properties.
Conclusion
The this compound scaffold represents a compelling starting point for the design of novel and potent DPP-4 inhibitors. The strategic placement of geminal fluorine atoms is anticipated to confer advantageous properties, and systematic derivatization of the aminomethyl side chain provides a clear path for optimizing biological activity. The experimental protocols outlined in this guide offer a robust framework for the synthesis and evaluation of these promising compounds. Further investigation into the SAR of this specific scaffold is warranted and has the potential to yield new clinical candidates for the treatment of type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. content.abcam.com [content.abcam.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
